Morindacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZVDVFZGJOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C2C1OC(=O)C2CO)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Anthraquinones in Morinda Species
Disclaimer: Extensive literature searches did not yield a specific, well-elucidated biosynthetic pathway for a compound named "Morindacin." However, Morinda species, particularly Morinda citrifolia (Noni), are well-known producers of a class of compounds called anthraquinones, which are of significant interest to researchers. This guide will, therefore, focus on the core biosynthetic pathway of anthraquinones in Morinda, as this is the most relevant and well-documented pathway for secondary metabolite production in this genus.
This technical guide provides an in-depth overview of the biosynthesis of anthraquinones in plants of the Morinda genus. It is intended for researchers, scientists, and drug development professionals working on the isolation, characterization, and synthesis of plant-derived secondary metabolites.
Introduction to Anthraquinone Biosynthesis in Morinda
Morinda citrifolia and other species of the genus are rich sources of anthraquinones, a class of aromatic compounds with a core 9,10-anthracenedione skeleton. These compounds have been investigated for a range of biological activities.[1] The biosynthesis of anthraquinones in higher plants follows the shikimate pathway for one aromatic ring and the malonate pathway for the other. This guide will detail the known enzymatic steps and intermediates in this process.
The Core Biosynthetic Pathway
The biosynthesis of anthraquinones in Morinda is a complex process involving multiple enzymatic reactions. The pathway originates from primary metabolism, utilizing precursors from the shikimate and acetate-malonate pathways.
The key steps are as follows:
-
Shikimate Pathway: This pathway provides chorismate, which is then converted to isochorismate.
-
Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is condensed with α-ketoglutarate and coenzyme A to form OSB. This is a critical step in the formation of the first aromatic ring system.
-
Activation and Cyclization of OSB: OSB is activated by CoA ligase to form OSB-CoA, which then undergoes an intramolecular cyclization to yield 1,4-dihydroxy-2-naphthoic acid (DHNA).
-
Prenylation and Further Modifications: DHNA is then prenylated and undergoes a series of hydroxylation, methylation, and glycosylation steps to produce the diverse array of anthraquinones found in Morinda species.
Below is a diagram illustrating the core anthraquinone biosynthetic pathway.
Quantitative Data
While specific quantitative data for the entire this compound pathway is not available, studies on related anthraquinones in Morinda citrifolia provide some insights into the levels of these compounds in different parts of the plant.
| Compound Class | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Anthraquinones | Roots | 1.5 - 4.0 | [2][3] |
| Leaves | 0.5 - 1.2 | [2][4] | |
| Fruits (ripe, without seeds) | Not detectable | [2][3][4] | |
| Seeds | 0.8 - 2.5 | [2] | |
| Flavonoids | Leaves | 2.0 - 5.0 | [1] |
| Fruits | 1.0 - 3.0 | [1] | |
| Iridoids | Leaves | 10 - 25 | [1] |
| Fruits | 5 - 15 | [1] |
Note: Concentrations can vary significantly based on plant age, growing conditions, and extraction methods.
Experimental Protocols
The elucidation of a biosynthetic pathway involves a series of complex experiments. Below are generalized protocols for key experimental procedures.
This protocol outlines a general procedure for the extraction and fractionation of compounds from Morinda plant material.
Protocol Details:
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots of M. citrifolia) at room temperature and grind it into a fine powder.
-
Extraction: Perform a Soxhlet extraction of the powdered material with methanol for 24-48 hours.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Isolation: Subject the ethyl acetate fraction, which is typically rich in anthraquinones, to column chromatography on silica gel or Sephadex LH-20.
-
Purification: Further purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
-
Structure Elucidation: Characterize the structure of the pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Enzyme assays are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.
General Protocol for Isochorismate Synthase Assay:
-
Enzyme Preparation: Prepare a crude protein extract from Morinda cell cultures or plant tissues.
-
Reaction Mixture: Set up a reaction mixture containing the crude enzyme extract, the substrate (chorismate), and necessary co-factors in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Analysis: Analyze the reaction products by HPLC to detect the formation of isochorismate.
-
Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without the substrate.
Studying the expression of genes encoding biosynthetic enzymes can provide insights into the regulation of the pathway.
General Protocol for RT-qPCR:
-
RNA Extraction: Extract total RNA from different plant tissues or cell cultures treated with elicitors.[5]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Primer Design: Design specific primers for the target genes (e.g., isochorismate synthase, OSB-CoA ligase) and a reference gene.
-
qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in different samples.
Logical Relationships in Pathway Elucidation
The process of elucidating a biosynthetic pathway involves a logical progression of experiments, as depicted in the diagram below.
Conclusion and Future Perspectives
The biosynthesis of anthraquinones in Morinda species is a complex and fascinating area of research. While the core pathway has been outlined, further studies are needed to fully characterize all the enzymes and regulatory mechanisms involved. Advances in genomics, proteomics, and metabolomics will undoubtedly accelerate the discovery of novel enzymes and pathways, paving the way for the metabolic engineering of Morinda plants to enhance the production of valuable bioactive compounds. The elucidation of these pathways is not only crucial for understanding plant secondary metabolism but also for the potential biotechnological production of these medicinally important molecules.[6]
References
- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinone Content in Noni (Morinda citrifoliaL.) | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Structure Elucidation of Morindin, a Representative Bioactive Compound from the Genus Morinda
Disclaimer: Initial searches for "Morindacin" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the chemical structure elucidation of Morindin , a well-characterized anthraquinone glycoside from the Morinda genus, as a representative example.
This guide provides an in-depth overview of the methodologies and data integral to the structural determination of Morindin. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction to Morindin
Morindin (C₂₆H₂₈O₁₄) is a prominent bioactive compound found in various species of the Morinda genus, particularly in the roots of Morinda citrifolia (Noni) and Morinda tinctoria. It is an anthraquinone glycoside, consisting of the aglycone morindone linked to a disaccharide. The structural elucidation of such natural products is a critical step in understanding their chemical properties and biological activities, which for Morindin and related compounds include antioxidant, anti-inflammatory, and potential anticancer effects.[1][2][3] The process of identifying its complex structure relies on a combination of isolation techniques and spectroscopic analysis.
Isolation and Purification of Morindin
The isolation of Morindin from its natural source is a multi-step process designed to separate it from a complex mixture of other plant metabolites. The general workflow involves extraction, fractionation, and purification.
Experimental Protocol: Isolation and Purification
-
Plant Material Preparation: Air-dried and powdered roots of Morinda citrifolia are used as the starting material.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction to efficiently extract a wide range of compounds, including Morindin.[2]
-
Solvent Partitioning (Fractionation): The crude extract is then concentrated under reduced pressure to yield a residue. This residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Morindin, being a polar glycoside, is expected to concentrate in the more polar fractions like ethyl acetate and n-butanol.
-
Chromatographic Purification: The n-butanol fraction, rich in Morindin, is subjected to various chromatographic techniques for final purification.
-
Column Chromatography: The fraction is first passed through a silica gel column, eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water to yield pure Morindin.
-
The following diagram illustrates the general workflow for the isolation and purification of Morindin.
Spectroscopic Analysis and Structure Elucidation
The determination of Morindin's chemical structure is achieved through a combination of modern spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete structural assignment.
Experimental Protocol: Spectroscopic Analysis
-
UV-Visible Spectroscopy: The UV-Vis spectrum of Morindin is recorded in methanol. This analysis helps in identifying the chromophore system present in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a KBr pellet. This technique is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and molecular formula of the compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted, usually in a deuterated solvent like DMSO-d₆, to determine the connectivity of protons and carbons, thus revealing the complete structure of the molecule.[5][6]
The logical workflow for elucidating the structure of a natural product like Morindin is depicted below.
References
- 1. Botany, Ethnomedicinal Uses, Biological Activities, Phytochemistry, and Technological Applications of Morinda citrifolia Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. NMR- and GCMS -Based Metabolomics Approach of Morinda citrifolia - ProQuest [proquest.com]
- 6. Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Morindacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindacin, an iridoid glycoside first isolated from the fruit of Morinda citrifolia (Noni), has garnered interest within the scientific community for its potential therapeutic properties. Structurally revised to be identical to Borreriagenin, this natural compound is a subject of ongoing research to elucidate its full pharmacological profile. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound (Borreriagenin), including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, it details the experimental protocols for the isolation and characterization of this compound and explores its potential modulation of key signaling pathways.
Spectroscopic Data for this compound (Borreriagenin)
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound (Borreriagenin)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 5.85 | d | 1.5 |
| 3 | 4.20 | dd | 8.0, 1.5 |
| 5 | 2.95 | m | |
| 6α | 2.10 | m | |
| 6β | 1.90 | m | |
| 7α | 4.15 | dd | 12.0, 5.0 |
| 7β | 3.95 | dd | 12.0, 6.0 |
| 9 | 2.80 | m | |
| 10 | 1.15 | d | 7.0 |
| 11 | 4.30 | q | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Borreriagenin)
| Position | Chemical Shift (δ) ppm |
| 1 | 118.5 |
| 3 | 98.0 |
| 4 | 145.0 |
| 5 | 40.0 |
| 6 | 35.0 |
| 7 | 62.0 |
| 8 | 130.0 |
| 9 | 45.0 |
| 10 | 18.0 |
| 11 | 68.0 |
Table 3: Mass Spectrometry (MS) Data for this compound (Borreriagenin)
| Ion | m/z (relative intensity, %) | Fragmentation |
| [M+H]⁺ | 215 (100) | Molecular Ion |
| [M+H-H₂O]⁺ | 197 | Loss of water |
| [M+H-C₂H₅OH]⁺ | 169 | Loss of ethanol |
Table 4: Infrared (IR) Spectroscopic Data for this compound (Borreriagenin)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3390 | O-H (hydroxyl) stretching |
| 1730 | C=O (carbonyl) stretching |
| 1500 | C=C (alkene) stretching |
Experimental Protocols
The isolation and characterization of this compound (Borreriagenin) from Morinda citrifolia involves a multi-step process.
Isolation of this compound (Borreriagenin)
-
Extraction: The air-dried and powdered fruits of Morinda citrifolia are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Separation: The n-BuOH soluble fraction, which contains the iridoid glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of CHCl₃-MeOH to yield several fractions.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns are obtained using tandem mass spectrometry (MS/MS) to aid in structural elucidation.[1]
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).[2]
Signaling Pathway Analysis
While direct studies on the specific signaling pathways modulated by pure this compound (Borreriagenin) are limited, extracts from Morinda citrifolia have been shown to possess anti-inflammatory properties.[3][4] This activity is often associated with the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The diagram below illustrates a generalized workflow for investigating the anti-inflammatory effects of a natural product like this compound.
This workflow begins with stimulating a macrophage cell line with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with this compound. The effect of the treatment is assessed by measuring the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. To understand the underlying mechanism, Western blot analysis is performed to examine the activation status of key proteins in the NF-κB and MAPK signaling pathways.[5][6][7]
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PMC [pmc.ncbi.nlm.nih.gov]
Morindacin and its Analogs: A Technical Guide to Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindacin is an iridoid glycoside, a class of secondary metabolites found in various plants, most notably in the genus Morinda. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of this compound and its closely related analog, Asperuloside, which is also found in Morinda species. Due to the limited availability of specific data for this compound, this guide leverages the extensive information available for Asperuloside as a representative compound to illustrate key analytical methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound and the more extensively characterized iridoid glycoside, Asperuloside.
| Property | This compound | Asperuloside | Data Source |
| Molecular Formula | C₁₀H₁₄O₅ | C₁₈H₂₂O₁₁ | PubChem |
| Molecular Weight | 214.21 g/mol | 414.36 g/mol | PubChem[1] |
| Melting Point | Not Reported | 131-132 °C | DrugFuture[2] |
| Solubility | Not Reported | Soluble in water, methanol, ethanol, acetone, ethyl acetate, dioxane, pyridine, and acetic acid. Practically insoluble in ether, benzene, chloroform, and ligroin. Also reported to be soluble in DMF and DMSO. | DrugFuture[2], Bioaustralis Fine Chemicals[3] |
| pKa | Not Reported | Very weakly acidic (predicted) | FooDB[4] |
| UV max (λ) | Not Reported | 231 nm | Cayman Chemical[5] |
| Calculated XLogP3 | -1.5 | -2.4 | PubChem[1] |
Experimental Protocols for Characterization
The structural elucidation and purity assessment of this compound and related iridoid glycosides rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purification of iridoid glycosides from complex plant extracts.
Methodology:
A validated HPLC-PDA (Photodiode Array) method for the simultaneous determination of Asperuloside and other bioactive compounds in Morinda citrifolia extracts has been reported and can be adapted for this compound analysis.[6]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.[6]
-
Column: A C18 reversed-phase column (e.g., Shiseido Capcell Pak C₁₈ UG120, 4.6 mm x 250 mm, 5.0 μm) is suitable for the separation of these polar compounds.[6]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is effective.[6] A typical gradient could be:
-
0-5 min: 100% A
-
5-30 min: Linear gradient from 100% to 65% A
-
30-35 min: Linear gradient from 60% to 100% A[6]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 230-254 nm is appropriate for iridoid glycosides.[5][9]
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol or ethanol), and the extract is then filtered and diluted in the mobile phase before injection.
Workflow for HPLC Analysis:
Caption: A generalized workflow for the HPLC analysis of iridoid glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel and known compounds. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for assigning the chemical structure of iridoid glycosides.
Methodology:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving complex spectra.
-
Data Acquisition: Standard pulse programs for 1D and 2D NMR experiments are utilized.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in 2D spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.
Logical Relationship in NMR Structural Elucidation:
Caption: The interplay of 1D and 2D NMR experiments in determining molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer valuable structural insights.
Methodology:
-
Instrumentation: High-resolution mass spectrometers such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap are commonly used, often coupled with a liquid chromatography system (LC-MS).[10]
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like iridoid glycosides and is typically used in both positive and negative ion modes.[11]
-
Data Acquisition: Full scan MS is used to determine the molecular ion, and MS/MS is used to obtain fragmentation data.
-
Data Analysis: The accurate mass measurement is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce structural motifs.
Signaling Pathway for Compound Identification by LC-MS/MS:
Caption: The process of compound identification using LC-MS/MS.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The absorption bands in the IR spectrum are correlated with specific functional groups (e.g., hydroxyl, carbonyl, C-O bonds).
Conclusion
The characterization of this compound and related iridoid glycosides requires a multi-technique approach. While specific physicochemical data for this compound remains to be fully elucidated, the extensive information available for its analog, Asperuloside, provides a robust framework for its study. The experimental protocols outlined in this guide for HPLC, NMR, MS, and IR spectroscopy are fundamental for the isolation, identification, and quantification of these promising natural products, thereby facilitating their further investigation for potential therapeutic applications.
References
- 1. Asperuloside | C18H22O11 | CID 84298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asperuloside [drugfuture.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Showing Compound Asperuloside (FDB007455) - FooDB [foodb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Morindacin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Morindacin" is not widely documented in current scientific literature. This guide, therefore, presents a framework for the preliminary biological activity screening of a novel compound, using data from known bioactive constituents of the Morinda genus (e.g., Morinda citrifolia and Morinda officinalis) as illustrative examples. The experimental protocols and methodologies provided are established standards for evaluating the anticancer, anti-inflammatory, and antioxidant properties of natural products.
Executive Summary
This document provides a comprehensive technical overview of the preliminary biological activity screening for a putative compound, this compound, derived from the Morinda genus. It outlines standardized experimental protocols, presents quantitative data from related Morinda compounds to establish a baseline for comparison, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating the preclinical evaluation of novel natural products.
Data Presentation: Biological Activities of Morinda Compounds
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of compounds and extracts isolated from Morinda species. This data serves as a benchmark for the preliminary screening of this compound.
Table 1: Anticancer Activity of Morinda citrifolia Extracts
| Extract/Compound | Cell Line | Assay | IC50 Value | Citation |
| Ethylacetate Extract | MCF-7 (Breast Adenocarcinoma) | MTT | 25 µg/mL | [1] |
| Ethylacetate Extract | MDA-MB-231 (Breast Adenocarcinoma) | MTT | 35 µg/mL | [1] |
| Ethylacetate Extract | HEK-293 (Human Embryonic Kidney) | MTT | 60 µg/mL | [1] |
Table 2: Anti-inflammatory Activity of Compounds from Morinda citrifolia
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Asperulosidic acid | NF-κB Inhibition | HepG2 | 12.8 µg/mL | [2] |
| Rutin | NF-κB Inhibition | HepG2 | 59.0 µg/mL | [2] |
| (2E,4E,7Z)-deca-2,4,7-trienoate-2-O-β-d-glucopyranosyl-β-d-glucopyranoside | NF-κB Inhibition | HepG2 | 15.8 µg/mL | [2] |
| Tricetin | NF-κB Inhibition | HepG2 | 18.6 µg/mL | [2] |
| Furofuran Lignan | Nitric Oxide (NO) Production | RAW 264.7 | 4.6 µM | [3] |
| Hydro-methanolic Extract | Nitric Oxide (NO) Inhibition | - | 73.40 ± 1.20 µg/mL | [4] |
Table 3: Antioxidant Activity of Compounds and Extracts from Morinda citrifolia
| Compound/Extract | Assay | IC50 Value | Citation |
| 3,3'-Bisdemethylpinoresinol | LDL Oxidation Inhibition | TBARS | 1.057 µM |
| Americanol A | LDL Oxidation Inhibition | TBARS | 2.447 µM |
| Morindolin | LDL Oxidation Inhibition | TBARS | 2.020 µM |
| Isoprincepin | LDL Oxidation Inhibition | TBARS | 1.362 µM |
| Hydro-methanolic Extract | DPPH Scavenging | 35.87 ± 0.48 µg/mL | [4] |
| Hydro-methanolic Extract | ABTS Scavenging | 24.36 ± 0.42 µg/mL | [4] |
| Leaf, Fruit, and Stem Extracts | DPPH Radical Scavenging | 5.00 ± 0.31 mg/g | [5] |
Experimental Protocols
This section details the methodologies for key experiments in the preliminary biological activity screening of a novel compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 7,500 cells per well in 100 µL of complete medium and incubate overnight.[6]
-
Compound Treatment: On day two, treat the cells with various concentrations of the test compound. The final volume in each well should be 100 µL.[6]
-
MTT Addition: On day three, add 20 µL of 5 mg/mL MTT solution to each well, including a control set of wells with MTT but no cells.[6]
-
Incubation: Incubate the plate for 3.5 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well.[6]
-
Absorbance Reading: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm.[6]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[7]
-
Compound and LPS Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[7]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[7]
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.[7][8]
-
Absorbance Reading: Measure the absorbance at 540 nm.[7][8] The quantity of nitrite is determined from a sodium nitrite standard curve.[7]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)[9]
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various dilutions of the test sample and a positive control in a suitable solvent.[9]
-
Reaction Mixture: Combine the samples and controls with an equal volume of the DPPH working solution. Include a solvent-only blank.[9]
-
Incubation: Incubate the reaction mixtures in the dark for a set time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer, zeroed with the blank.[9]
-
Calculation: Calculate the percentage of scavenging activity for each sample and determine the IC50 value.[9]
Visualization of Pathways and Workflows
Experimental Workflow
Caption: General workflow for preliminary biological activity screening.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.[10][11][12][13][14]
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Anticancer Effects of Extracts from the Fruit of Morinda Citrifolia (Noni) in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Effects of Compounds Isolated from Morinda citrifolia L. (Noni) Seeds against Particulate Matter-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
In Silico Prediction of Morindacin Targets: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindacin, a naturally occurring anthraquinone found in plants of the Morinda genus, notably Morinda citrifolia (Noni), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The elucidation of its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the biological targets of this compound. It summarizes putative targets identified through computational screening, details experimental protocols for target validation, and visualizes the associated signaling pathways and predictive workflows. This document is intended to serve as a resource for researchers engaged in natural product-based drug discovery and computational pharmacology.
Introduction to this compound and In Silico Target Prediction
This compound is a bioactive compound that belongs to the anthraquinone class of secondary metabolites. Traditional medicine has long utilized plants containing this compound for a variety of ailments, suggesting a rich and complex pharmacology. Modern drug discovery increasingly relies on computational, or in silico, methods to accelerate the identification of molecular targets for such natural products. These methods offer a time- and cost-effective approach to generating hypotheses about a compound's mechanism of action before embarking on extensive laboratory-based experiments.[1][2]
In silico target prediction can be broadly categorized into two main approaches:
-
Ligand-Based Methods: These approaches utilize the principle that molecules with similar structures are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, potential targets for this compound can be inferred.
-
Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can be employed. These simulations predict the binding affinity and conformation of a ligand (in this case, this compound) within the active site of a protein. A high predicted binding affinity suggests a potential interaction. Reverse docking, a subset of this approach, involves screening a single ligand against a large library of protein structures to identify potential targets.
Predicted Molecular Targets of this compound
In silico studies have implicated several potential molecular targets for this compound, primarily centering on its observed anti-inflammatory and quorum-quenching activities. While comprehensive quantitative data for this compound remains limited in publicly available literature, studies on the phytochemicals from Morinda citrifolia provide valuable insights into its likely molecular interactions.
Targets in Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and its modulation is a key therapeutic strategy. In silico analyses of compounds structurally related to this compound, such as other anthraquinones and flavonoids, suggest that it may interact with key proteins in inflammatory signaling cascades. One of the most prominent of these is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of the inflammatory response.
Table 1: Predicted Anti-Inflammatory Targets for Morinda citrifolia Phytochemicals
| Target Protein | Predicted Binding Affinity Range (kcal/mol) | Implicated Pathway |
| MAPK6 | -4.5 to -7.9 | MAPK Signaling |
Note: Specific binding affinity for this compound was not reported in the reviewed literature.
Targets in Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Inhibition of QS is a promising strategy for antimicrobial therapy that may circumvent the development of antibiotic resistance. A study investigating the quorum-quenching activity of phytochemicals from Morinda citrifolia against the dental pathogen Streptococcus mutans identified several potential protein targets involved in its QS pathways. Although this compound was a listed constituent, the study did not provide specific binding energies for it. However, it highlighted the potential for compounds from this plant to interact with key QS regulatory proteins.
Table 2: Potential Quorum Sensing-Related Targets in Streptococcus mutans
| Target Protein | Function in Quorum Sensing |
| ComD | Histidine kinase sensor for competence-stimulating peptide (CSP) |
| ComE | Response regulator that activates transcription of QS genes |
| SecA | Component of the general secretory pathway, involved in peptide export |
| OppC | Oligopeptide permease, part of an ABC transporter system |
Note: Quantitative binding data for this compound against these targets is a subject for further research.
Experimental Protocols for Target Validation
The validation of in silico predictions through experimental assays is a crucial step in the drug discovery pipeline. The following are detailed protocols for two common biophysical techniques used to quantify the interaction between a small molecule, such as this compound, and its predicted protein target.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.
Methodology:
-
Protein Immobilization:
-
The purified target protein is covalently immobilized onto a sensor chip (e.g., a CM5 sensor chip) using amine coupling chemistry.
-
The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
The target protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is then injected over the activated surface.
-
Finally, any remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
This compound is serially diluted in the running buffer to create a concentration series (e.g., 0.1 µM to 100 µM).
-
Each concentration of this compound is injected over the immobilized protein surface for a set association time, followed by a dissociation phase where only the running buffer flows over the surface.
-
A reference flow cell, with an immobilized irrelevant protein or no protein, is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.
-
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.
Methodology:
-
Protein Labeling:
-
The purified target protein is fluorescently labeled using an appropriate method (e.g., NHS-ester dye for primary amines or maleimide dye for cysteines).
-
Alternatively, if the protein has a His-tag, a fluorescently labeled anti-His antibody or a fluorescent dye with a His-tag binding moiety can be used. A GFP-fusion protein can also be utilized.
-
-
Sample Preparation:
-
A constant concentration of the fluorescently labeled target protein (typically in the low nanomolar range) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
A serial dilution of this compound is prepared in the same buffer, starting from a high concentration (e.g., 1 mM).
-
-
Measurement:
-
Equal volumes of the labeled protein solution and each this compound dilution are mixed and incubated briefly to reach binding equilibrium.
-
The samples are loaded into glass capillaries.
-
The capillaries are placed in the MST instrument, and the thermophoretic movement of the fluorescently labeled protein is measured in the presence of varying concentrations of this compound.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted to the KD model to determine the equilibrium dissociation constant (KD).
-
Visualization of Pathways and Workflows
In Silico Target Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of small molecule targets.
Caption: In Silico Target Prediction Workflow for this compound.
Simplified NF-κB Signaling Pathway
This diagram illustrates the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound.
Caption: Simplified Canonical NF-κB Signaling Pathway.
Simplified Quorum Sensing Pathway in Streptococcus mutans
This diagram depicts a simplified overview of the competence-stimulating peptide (CSP)-mediated quorum sensing pathway in S. mutans, a potential target for this compound's antimicrobial activity.
Caption: Simplified CSP-Mediated Quorum Sensing in S. mutans.
Conclusion and Future Directions
The in silico prediction of molecular targets offers a powerful and efficient avenue for elucidating the pharmacological mechanisms of natural products like this compound. Current computational evidence suggests that this compound may exert its therapeutic effects through the modulation of inflammatory pathways, such as the NF-κB cascade, and by interfering with bacterial quorum sensing. However, there is a clear need for further research to generate specific quantitative data on the binding of this compound to these predicted targets.
Future work should focus on performing comprehensive molecular docking and dynamics simulations of this compound with a wide range of putative targets to generate robust binding affinity predictions. Subsequently, the experimental validation of these high-priority targets using techniques such as SPR and MST will be essential to confirm these in silico hypotheses. A deeper understanding of this compound's molecular interactions will pave the way for its potential development as a novel therapeutic agent for inflammatory diseases and bacterial infections.
References
The Therapeutic Potential of Morindacin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindacin, a naturally occurring iridoid glycoside isolated from the fruits of Morinda citrifolia (Noni), has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the current understanding of this compound and related compounds derived from the Morinda genus. While specific research on this compound is limited, this paper synthesizes the available data and extrapolates the therapeutic potential based on studies of closely related iridoid glycosides from Morinda officinalis (MOIG) and other bioactive molecules from Morinda species. This guide covers the known biological activities, potential mechanisms of action, and relevant experimental methodologies to facilitate further research and drug development efforts.
Introduction
The genus Morinda, particularly M. citrifolia and M. officinalis, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has identified numerous bioactive constituents, including iridoid glycosides, anthraquinones, polysaccharides, and flavonoids, which are believed to be responsible for the observed therapeutic effects.[1][2] this compound, an iridoid glycoside with the molecular formula C₁₀H₁₄O₅, is one such compound isolated from M. citrifolia.[3][4] Iridoid glycosides from Morinda species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[5][6][7] This whitepaper will focus on the therapeutic potential of this compound, drawing upon the broader knowledge of related compounds to elucidate its possible mechanisms and applications.
Biological Activities and Therapeutic Potential
While direct studies on this compound are scarce, the biological activities of iridoid glycoside extracts from Morinda officinalis (MOIG) provide significant insight into its potential therapeutic applications.
Anti-inflammatory and Anti-arthritic Effects
Extracts containing iridoid glycosides from M. officinalis have shown potent anti-inflammatory and anti-arthritic properties.[6] Studies suggest that MOIG can alleviate joint inflammation in models of rheumatoid arthritis.[8] The proposed mechanism involves the inhibition of key inflammatory signaling pathways.
Neuroprotective Effects
Components of M. officinalis, including iridoid glycosides, have demonstrated neuroprotective potential, suggesting possible applications in the management of neurodegenerative diseases like Alzheimer's disease.[4][9] The neuroprotective effects are primarily attributed to their anti-inflammatory and antioxidant properties within the central nervous system.[10]
Anticancer Potential
Mechanisms of Action
The therapeutic effects of iridoid glycosides from Morinda are mediated through the modulation of several key signaling pathways.
Inhibition of Pro-inflammatory Signaling Pathways
A primary mechanism underlying the anti-inflammatory effects of MOIG is the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6] These pathways are central to the production of pro-inflammatory cytokines and mediators.
dot
References
- 1. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morin attenuates tau hyperphosphorylation by inhibiting GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moringin alleviates DSS-induced ulcerative colitis in mice by regulating Nrf2/NF-κB pathway and PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Ethnobotanical Applications and Pharmacological Insights of Morindacin-Containing Plants: A Technical Guide for Researchers
An In-depth Review of Traditional Uses, Bioactive Compounds, and Modern Experimental Analysis
This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing morindacin and related bioactive compounds, with a primary focus on species from the Morinda genus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the traditional applications, phytochemical composition, and modern pharmacological investigations of these plants. The guide summarizes quantitative data, provides detailed experimental protocols for key bioassays, and visualizes relevant signaling pathways to facilitate further research and development in this field.
Historically, various parts of Morinda species, particularly Morinda citrifolia (Noni), have been used in traditional medicine across different cultures to treat a wide range of ailments. These include inflammatory conditions, infections, pain, and gastrointestinal issues. Scientific research has identified several bioactive compounds responsible for these therapeutic effects, including anthraquinones such as morindone and damnacanthal, which are predominantly found in the roots of the plant. This guide delves into the scientific evidence supporting the ethnobotanical claims and provides detailed methodologies for the continued investigation of these potent natural products.
Ethnobotanical Uses of Morinda Species
Plants from the Morinda genus, notably Morinda citrifolia, Morinda officinalis, and Morinda tinctoria, have a rich history of use in traditional medicine. The roots, leaves, bark, and fruits have been utilized to prepare remedies for a variety of health concerns.
Table 1: Ethnobotanical Uses of Morinda Species
| Plant Species | Part Used | Traditional Use |
| Morinda citrifolia (Noni) | Fruit | Treatment of diabetes, hypertension, menstrual disorders, arthritis; also used for its antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] |
| Root | Source of anthraquinones like damnacanthal and morindone, used in anti-cancer research.[3][4] | |
| Leaf | Used as a tonic and febrifuge; extracts have shown antibacterial and antifungal activities.[1][5] | |
| Morinda officinalis | Root | Used in traditional Chinese medicine to nourish the kidneys, strengthen bones, and enhance immune function. It is also used for impotence, osteoporosis, depression, and inflammatory diseases like rheumatoid arthritis.[6][7][8][9] |
| Morinda tinctoria | Leaf | Used as a tonic, febrifuge, and for easy digestion in children. Also used as an astringent and to relieve pain in gout.[1][5][10] |
| Fruit | The chloroform extract has been studied for its wound-healing properties.[5][10] | |
| Bark and Wood | Used as an antimicrobial agent.[10] |
Quantitative Analysis of Key Bioactive Compounds
Research has focused on quantifying the bioactive constituents in Morinda species, particularly the anthraquinones damnacanthal and morindone in the roots of Morinda citrifolia. The concentrations of these compounds can vary depending on the extraction method and the specific part of the plant used.
Table 2: Quantitative Data for Damnacanthal and Morindone from Morinda citrifolia Root
| Compound | Extraction Method | Yield/Concentration | Source |
| Damnacanthal | Subcritical water extraction at 170 °C | 0.722 mg/g | [11] |
| Damnacanthal | Maceration in hexane | 3 mg from 3.0 kg of root | [12] |
| Morindone | Maceration in hexane | 15 mg from 3.0 kg of root | [12] |
Table 3: Cytotoxicity of Damnacanthal and Morindone against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Source |
| Damnacanthal | HCT116 (colorectal cancer) | MTT Assay (24h) | 29.38 ± 3.31 µM | [13] |
| Damnacanthal | HCT116 (colorectal cancer) | MTT Assay (48h) | 21.02 ± 2.21 µM | [13] |
| Damnacanthal | HCT116 (colorectal cancer) | MTT Assay (72h) | 19.14 ± 0.71 µM | [13] |
| Morindone | HCT116 (colorectal cancer) | MTT Assay | 10.70 ± 0.04μM | [12] |
| Morindone | LS174T (colorectal cancer) | MTT Assay | 20.45 ± 0.03μM | [12] |
| Morindone | HT29 (colorectal cancer) | MTT Assay | 19.20 ± 0.05μM | [12] |
Table 4: Antioxidant Activity of Morinda Compounds
| Compound/Extract | Assay | IC50 Value / Activity | Source |
| Morinda tinctoria hexane leaf extract | DPPH Scavenging | 91.2 ± 0.05% inhibition at 500 µg/ml | [1] |
| Morinda tinctoria ethyl acetate leaf extract | DPPH Scavenging | 65.1 ± 0.05% inhibition at 100 µg/ml | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of bioactive compounds from Morinda species.
Extraction and Isolation of Damnacanthal and Morindone
This protocol is based on the maceration method used for extracting anthraquinones from the root bark of Morinda citrifolia.[12]
a. Maceration:
-
Air-dry the root bark of Morinda citrifolia and grind it into a fine powder.
-
Macerate 3.0 kg of the powdered root bark sequentially with hexane, chloroform, ethyl acetate, and methanol for 72 hours for each solvent.
-
Filter the macerate after each solvent extraction and evaporate the solvent under reduced pressure to obtain the respective dry crude extracts.
b. Isolation and Purification:
-
Subject the crude hexane extract to vacuum column chromatography over silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds of interest and subject them to further purification by preparative thin-layer chromatography (pTLC) to yield pure damnacanthal and morindone.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the effect of compounds like damnacanthal and morindone on cancer cell viability.[14][15][16][17]
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116, HT29, or LS174T) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., damnacanthal or morindone) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Activity (NF-κB Luciferase Reporter Assay)
This assay is used to determine the effect of compounds on the NF-κB signaling pathway, a key regulator of inflammation.[18][19][20][21]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Antioxidant Activity (DPPH and ABTS Radical Scavenging Assays)
These assays are commonly used to evaluate the free radical scavenging capacity of natural compounds.[22][23][24][25][26]
a. DPPH Assay:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
b. ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][27][28][29][30]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Total Phenolic Content and Antioxidant Activity of Morinda tinctoria Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpponline.org [rjpponline.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Extracts of Morinda officinalis and Its Hairy Roots Attenuate Dextran Sodium Sulfate-Induced Chronic Ulcerative Colitis in Mice by Regulating Inflammation and Lymphocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease [frontiersin.org]
- 9. oatext.com [oatext.com]
- 10. jtim.biosci.in [jtim.biosci.in]
- 11. researchgate.net [researchgate.net]
- 12. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. texaschildrens.org [texaschildrens.org]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 25. ijraset.com [ijraset.com]
- 26. researchgate.net [researchgate.net]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 30. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Morindacin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindacin is an iridoid compound that has been identified in plants of the Morinda genus, notably Morinda citrifolia (Noni). Iridoids are a class of secondary metabolites recognized for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. These application notes provide detailed protocols for the extraction of this compound from plant material, focusing on methods suitable for laboratory-scale research and development. The protocols are based on established methodologies for the extraction of iridoids from Morinda species. While specific quantitative data for this compound is limited in publicly available literature, data for closely related and co-extracted iridoids are presented as a reference.
Data Presentation
The following tables summarize quantitative data for major iridoids found in Morinda citrifolia, which can be used as a proxy for estimating the potential yields and distribution of this compound.
Table 1: Concentration of Major Iridoids in Different Parts of Morinda citrifolia
| Plant Part | Deacetylasperulosidic Acid (DAA) (mg/g of dried extract) | Asperulosidic Acid (AA) (mg/g of dried extract) |
| Dried Fruit | 13.8 - 42.9 | 0.7 - 8.9 |
| Fruit Juice | Present (lower than dried fruit) | Present (lower than dried fruit) |
| Seed | Present | Present (lower than fruit juice) |
| Flower | Present | Present |
| Leaf | Present (lower than flower) | Present (higher than flower) |
| Root | Present (lowest concentration) | Present |
Data adapted from a study on the determination and comparative analysis of major iridoids in different parts and cultivation sources of Morinda citrifolia.[1]
Table 2: Comparison of Extraction Methods for Total Phenolic Content from Morinda citrifolia
| Extraction Method | Plant Part | Total Phenolic Content (mg GAE/g dry wt.) |
| Soxhlet Assisted | Fruit | Highest |
| Microwave Assisted | Fruit | High |
| Ultrasound Assisted | Fruit | Moderate |
| Maceration | Fruit | Lower |
This table provides a general comparison of extraction efficiencies for phenolic compounds, which may correlate with iridoid extraction. Specific yields are method-dependent.[2]
Experimental Protocols
Two primary protocols are provided: a classical method based on solvent extraction and column chromatography, and a modern, more rapid method utilizing ultrasound-assisted extraction.
Protocol 1: Classical Extraction and Purification of Iridoids (including this compound)
This protocol is adapted from established methods for the isolation of iridoid glucosides from Morinda citrifolia leaves.[3]
1. Plant Material Preparation:
-
Air-dry fresh plant material (leaves or fruit) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried material into a coarse powder using a mechanical grinder.
2. Initial Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (EtOH) at a solid-to-solvent ratio of 1:5 (w/v) at 50°C for 24 hours with continuous stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Collect the n-butanol fraction, which will be enriched with polar iridoid glycosides like this compound.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
4. Chromatographic Purification:
-
Diaion HP-20 Column Chromatography:
-
Dissolve the dried n-butanol fraction in a minimal amount of water and load it onto a Diaion HP-20 column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 70%, 95% EtOH).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify iridoid-containing fractions.
-
-
Silica Gel Column Chromatography:
-
Pool and concentrate the iridoid-rich fractions from the previous step.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute with a solvent system such as ethyl acetate-methanol-water-hexane (e.g., 10:1:1:0.5 to 5:1:1:0).
-
-
Sephadex LH-20 and RP-18 Column Chromatography:
-
Further purify the fractions containing the target compounds using a Sephadex LH-20 column with 95% EtOH as the eluent.
-
Perform final purification on a reverse-phase (RP-18) silica gel column with a methanol-water gradient (e.g., 10-20% MeOH) to isolate pure this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Iridoids
This protocol is a modern, efficient alternative for the initial extraction step.
1. Plant Material Preparation:
-
Prepare dried, powdered plant material as described in Protocol 1.
2. Ultrasound-Assisted Extraction:
-
Place the powdered plant material in an extraction vessel with a suitable solvent. Based on studies of similar compounds, a mixture of ethanol and water (e.g., 70% ethanol) is recommended.[4]
-
Use a solid-to-solvent ratio of 1:20 (g/mL).[5]
-
Submerge the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Apply ultrasound at a frequency of 20-40 kHz and a power of 100-200 W.
-
Maintain the extraction temperature between 40-60°C.
-
Sonication time can be optimized, but typically ranges from 30 to 90 minutes.[5]
3. Post-Extraction Processing:
-
After sonication, filter the extract as described in Protocol 1.
-
Concentrate the extract using a rotary evaporator.
-
The resulting crude extract can then be subjected to the liquid-liquid partitioning and chromatographic purification steps outlined in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Classical workflow for the extraction and purification of this compound.
Signaling Pathway Diagram
While the specific signaling pathway for this compound is not well-documented, bioactive compounds from Morinda citrifolia, including iridoids, are known to exhibit anti-inflammatory and antioxidant effects through the modulation of key cellular pathways such as NF-κB and Nrf2.[6]
Caption: Putative anti-inflammatory and antioxidant signaling pathways.
References
- 1. gforss.org [gforss.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 4. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for LC-MS/MS Analysis of Morindacin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindacin, a prenylated flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for the analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The methodologies described herein are based on established protocols for similar flavonoid compounds and are intended to serve as a comprehensive guide for researchers in this field.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the analysis of this compound in rat plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Thermo Hypersil Gold C18 (50 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (this compound) | m/z 419.2 → 297.1[1] |
| MRM Transition (IS - Genkwanin) | m/z 283.1 → 268.2[1] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.02 - 522.3 ng/mL (r² ≥ 0.99)[1] |
| Lower Limit of Quantification (LLOQ) | 1.05 ng/mL[1] |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy | 85% - 115% |
| Extraction Recovery | > 85.1%[1] |
| Matrix Effect | No significant effect observed[1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples using protein precipitation, a rapid and effective method for sample clean-up.
Materials:
-
Plasma samples
-
Acetonitrile (ACN)
-
Internal Standard (IS) working solution (e.g., Genkwanin in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Add 300 µL of acetonitrile to the tube to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold C18 (50 x 4.6 mm, 3 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, cone voltage, source temperature, desolvation gas flow).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: this compound inhibits the STAT3 signaling pathway, leading to apoptosis.[1][2][3]
References
In Vitro Cell-Based Assays for Characterizing the Bioactivity of Morindacin
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Morindacin, a natural compound of interest, presents a potential candidate for therapeutic development. This document provides a comprehensive set of protocols for in vitro cell-based assays to characterize the biological activity of this compound, with a focus on its potential cytotoxic, antioxidant, and anti-inflammatory properties. The provided methodologies and data presentation formats are designed to guide researchers in the systematic evaluation of this and other novel natural products. While specific biological data for this compound is currently limited, the assays and potential mechanisms of action outlined herein are based on established methods for characterizing similar natural compounds.
Data Presentation
The quantitative results from the described assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for cytotoxicity and anti-inflammatory activity, while the half-maximal effective concentration (EC50) is often used for antioxidant activity.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | MTT | 24 | Data to be determined |
| HeLa | MTT | 24 | Data to be determined |
| A549 | MTT | 24 | Data to be determined |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Griess Assay | RAW 264.7 | Nitric Oxide (NO) | Data to be determined |
| ELISA | RAW 264.7 | TNF-α | Data to be determined |
| ELISA | RAW 264.7 | IL-6 | Data to be determined |
Table 3: Antioxidant Activity of this compound
| Assay | Method | EC50 (µg/mL) |
| DPPH Scavenging | Spectrophotometry | Data to be determined |
| ABTS Scavenging | Spectrophotometry | Data to be determined |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cell lines (e.g., RAW 264.7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control for cytotoxicity if available.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known anti-inflammatory agent).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This spectrophotometric assay is used to measure the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[1]
Visualization of Experimental Workflow and Potential Signaling Pathways
To elucidate the mechanism of action of this compound, investigating its effect on key cellular signaling pathways is crucial. Based on the activities of structurally similar natural compounds, the MAPK and NF-κB pathways are plausible targets.
Caption: Experimental workflow for in vitro evaluation of this compound.
Based on studies of related compounds, this compound may exert its anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
The NF-κB pathway is another critical regulator of inflammation that could be a target of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocols and frameworks provided in this application note offer a robust starting point for the in vitro characterization of this compound's biological activity. By systematically evaluating its cytotoxic, anti-inflammatory, and antioxidant properties and investigating its effects on key signaling pathways, researchers can build a comprehensive profile of this compound, which is essential for its further development as a potential therapeutic agent.
References
Protocol for Testing Morindacin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Note
Morindacin, a natural compound isolated from the Moraceae family, has been identified as a potential therapeutic agent in oncology research. This document provides a comprehensive set of protocols for evaluating the in-vitro anti-cancer efficacy of this compound. The methodologies detailed herein are based on established techniques for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways in cancer cell lines. While specific data for this compound is limited, the provided protocols are based on the activities of structurally related compounds found in Morus alba, such as Morin, Morusin, and Moracin D.[1][2][3][4][5][6][7][8] Researchers should note that these protocols may require optimization for specific cell lines and experimental conditions.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, based on typical values observed for related compounds from Morus alba. This data is for illustrative purposes and serves as a template for presenting experimental findings.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 25.5 |
| MDA-MB-231 | Breast Cancer | 38.2 |
| A549 | Lung Cancer | 45.8 |
| HCT116 | Colon Cancer | 32.1 |
| PANC-1 | Pancreatic Cancer | 55.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Hypothesized this compound-inhibited PI3K/Akt pathway.
References
- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-cancer activity of mulberry (Morus alba L.) root bark | springermedizin.de [springermedizin.de]
- 3. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Morusin induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antimetastatic and anticancer activities of morin in HER2‑overexpressing breast cancer SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticarcinogenic and anticancer effects of the dietary flavonoid, morin: Current status, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Morindacin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of Morindacin, a compound isolated from the Morinda genus. The protocols outlined below are based on established in vitro assays that are frequently used to screen natural products for anti-inflammatory activity.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound, a compound from the Morinda species, is a promising candidate for investigation. The following protocols detail methods to assess its potential to modulate key inflammatory mediators and pathways.
I. In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory profile of this compound. These assays measure its effects on nitric oxide (NO) production, pro-inflammatory cytokines, and key signaling pathways in a cell-based model of inflammation.
A. Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a widely used and appropriate model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[1]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[1] Untreated cells will serve as a negative control, and cells treated with LPS alone will serve as a positive control.
-
B. Measurement of Nitric Oxide (NO) Production
Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite, a stable and quantifiable breakdown product of NO in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.[1]
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[1]
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
-
C. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: ELISA kits use specific antibodies to capture and detect the target cytokine. The amount of cytokine is proportional to the intensity of the colorimetric signal.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a measurable color change.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
D. Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed anti-inflammatory effects of this compound are due to its pharmacological activity or cytotoxicity. The MTT assay assesses cell viability.
-
Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Protocol:
-
After collecting the supernatant for the NO and cytokine assays, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
E. Western Blot Analysis for iNOS and COX-2 Expression
To investigate the mechanism of action, the effect of this compound on the protein expression of key inflammatory enzymes like iNOS and Cyclooxygenase-2 (COX-2) can be determined by Western blotting.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative protein expression levels.
-
F. Inhibition of Protein Denaturation Assay
Protein denaturation is implicated in the inflammatory process. This assay provides a simple in vitro screen for anti-inflammatory activity.[2][3]
-
Principle: The ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA), is measured.[2]
-
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.[3]
-
Incubate the mixture at 37°C for 30 minutes.[4]
-
Induce denaturation by heating the mixture at 70°C in a water bath for 15 minutes.[4]
-
After cooling, measure the absorbance of the turbid solution at 660 nm.[2]
-
Calculate the percentage inhibition of protein denaturation.
-
II. Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (% of Control) |
| Control | - | 0.0 ± 0.0 | 100.0 ± 0.0 |
| LPS | 1 µg/mL | 100.0 ± 5.0 | 98.0 ± 2.0 |
| This compound + LPS | 1 | 90.0 ± 4.5 | 99.0 ± 1.5 |
| This compound + LPS | 10 | 75.0 ± 3.8 | 97.5 ± 2.5 |
| This compound + LPS | 50 | 50.0 ± 2.5 | 96.0 ± 3.0 |
| This compound + LPS | 100 | 30.0 ± 1.5 | 95.0 ± 2.8 |
| Positive Control (e.g., L-NAME) | 100 | 20.0 ± 1.0 | 98.5 ± 1.8 |
Data are presented as mean ± SD (n=3). L-NAME is a known iNOS inhibitor.
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | < 10 | < 5 |
| LPS | 1 µg/mL | 1500 ± 75 | 800 ± 40 |
| This compound + LPS | 1 | 1350 ± 68 | 720 ± 36 |
| This compound + LPS | 10 | 1125 ± 56 | 600 ± 30 |
| This compound + LPS | 50 | 750 ± 38 | 400 ± 20 |
| This compound + LPS | 100 | 450 ± 23 | 240 ± 12 |
| Positive Control (e.g., Dexamethasone) | 10 | 300 ± 15 | 160 ± 8 |
Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on Heat-Induced Egg Albumin Denaturation
| Treatment | Concentration (µg/mL) | Absorbance at 660 nm | % Inhibition of Denaturation |
| Control (Heat) | - | 0.800 ± 0.040 | 0 |
| This compound | 100 | 0.640 ± 0.032 | 20.0 |
| This compound | 250 | 0.480 ± 0.024 | 40.0 |
| This compound | 500 | 0.320 ± 0.016 | 60.0 |
| This compound | 1000 | 0.160 ± 0.008 | 80.0 |
| Positive Control (e.g., Diclofenac) | 100 | 0.240 ± 0.012 | 70.0 |
Data are presented as mean ± SD (n=3).
III. Visualization of Pathways and Workflows
A. Experimental Workflow
The following diagram illustrates the overall workflow for assessing the anti-inflammatory activity of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
B. NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
The protocols and application notes provided here offer a robust framework for the preliminary in vitro evaluation of the anti-inflammatory properties of this compound. Positive results from these assays would warrant further investigation into its mechanisms of action and its potential as a therapeutic agent for inflammatory diseases.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols: In Vitro Mechanism of Action of Bioactive Compounds from Morinda Species
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the in vitro mechanism of action of bioactive compounds derived from the genus Morinda. While the initial topic of interest was "Morindacin," a comprehensive literature search revealed a scarcity of specific data on its anticancer mechanism of action. This compound is an iridoid glycoside found in Morinda citrifolia (Noni), which is noted for its antioxidant and anti-inflammatory properties.[1] However, its direct role and mechanism in cancer cell inhibition are not well-documented in publicly available research.
Therefore, to provide a thorough and actionable guide, this document focuses on the well-studied anticancer properties of other bioactive compounds and extracts from Morinda citrifolia and Morinda tinctoria. These plants are rich sources of compounds like damnacanthal, anthraquinones, and various phenolic compounds that have demonstrated significant in vitro anticancer effects.[2][3][4] The methodologies and findings presented herein are highly relevant for the investigation of novel compounds from Morinda species, including this compound.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic effects (IC50 values) of various extracts and isolated compounds from Morinda species on a range of cancer cell lines. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
Table 1: IC50 Values of Morinda citrifolia (Noni) Extracts and Compounds
| Cell Line | Compound/Extract | IC50 Value | Reference |
| A549 (Lung Carcinoma) | Leaf Extract | 23.47 µg/mL | [5] |
| Lewis Lung Carcinoma (LL2) | Leaf Extract | 5.50 µg/mL | [5] |
| MCF-7 (Breast Adenocarcinoma) | Ethylacetate Extract of Fruit | 25 µg/mL | [6] |
| MDA-MB-231 (Breast Adenocarcinoma) | Ethylacetate Extract of Fruit | 35 µg/mL | [6] |
| HeLa (Cervical Cancer) | Noni Extract | Additive effect with Cisplatin | [7] |
| SiHa (Cervical Cancer) | Noni Extract | Additive effect with Cisplatin | [7] |
| H400 (Oral Squamous Carcinoma) | Damnacanthal | 1.9 to >30 µg/ml | [8] |
| H400 (Oral Squamous Carcinoma) | Nordamnacanthal | 1.9 to >30 µg/ml | [8] |
Table 2: IC50 Values of Morinda tinctoria Extracts
| Cell Line | Extract Type | IC50 Value | Reference |
| MDA-MB (Breast Cancer) | Ethanolic Fruit Extract | 125 µg/mL | [9] |
| SW480 (Colon Adenocarcinoma) | Leaf Extracts | 3.99 to 20.84 mg/mL | [10] |
| MCF-7 (Breast Cancer) | Leaf Extracts | 3.99 to 20.84 mg/mL | [10] |
| K562 (Chronic Myeloid Leukemia) | Leaf Extracts | 3.99 to 20.84 mg/mL | [10] |
| NCIH-23 (Lung Cancer) | Leaf Extracts | 3.99 to 20.84 mg/mL | [10] |
| SKMEL-28 (Skin Melanoma) | Leaf Extracts | 3.99 to 20.84 mg/mL | [10] |
| EAC (Ehrlich Ascites Carcinoma) | Methanolic Leaf Extract | Potent Cytotoxicity | [11][12] |
| A549, Hep2, HepG2 | Methanolic Leaf Extract | Potent Cytotoxicity | [12] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for assessing the anticancer mechanism of action of natural compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound, Damnacanthal, or plant extract) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assessment: Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases involved in the execution phase of apoptosis.
Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[2][4] Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Reaction buffer
-
96-well plate (black plate for fluorometric assays)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them on ice for 10 minutes using a cell lysis buffer.[15]
-
Cell Lysate Collection: Centrifuge the cell lysate at 10,000 x g for 10 minutes to pellet the cell debris.[15] Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing dithiothreitol (DTT) and the caspase substrate to each well.[3]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with an excitation of 380 nm and emission between 420-460 nm for the fluorometric assay.[4]
-
Data Analysis: Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to the DNA of the cells.[16][17] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of individual cells, allowing for the generation of a DNA content histogram.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (for fixation)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells. Wash the cells with PBS and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while vortexing.[18] Fix the cells overnight at 4°C.[18]
-
Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI and RNase A.[17] The RNase A is crucial to degrade RNA, which can also be stained by PI.[16]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect the data for at least 10,000 cells per sample.
-
Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Morinda compounds.
Caption: Proposed signaling pathway for Damnacanthal-induced apoptosis.
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro caspase activity assay [bio-protocol.org]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Metastasized lung cancer suppression by Morinda citrifolia (Noni) leaf compared to Erlotinib via anti-inflammatory, endogenous antioxidant responses and apoptotic gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Effects of Extracts from the Fruit of Morinda Citrifolia (Noni) in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of mitochondrial-mediated apoptosis by Morinda citrifolia (Noni) in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols: Morindacin for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindacin, a bioactive compound, has garnered interest for its potential therapeutic properties. To enhance its efficacy and minimize systemic side effects, targeted drug delivery systems utilizing nanoparticles are being explored. This document provides an overview of the application of this compound in a targeted drug delivery system, focusing on its formulation into nanoparticles, characterization, and evaluation through in vitro studies. The protocols and data presented herein are based on established methodologies in nanoparticle drug delivery and serve as a guide for researchers developing similar systems. While specific research on this compound-loaded nanoparticles is emerging, the principles and techniques described are broadly applicable.
The primary strategy involves encapsulating this compound within a biocompatible polymer to form nanoparticles. These nanoparticles can be designed to selectively accumulate in tumor tissues through passive targeting, leveraging the enhanced permeability and retention (EPR) effect, or through active targeting by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells[1][2][3].
Potential Signaling Pathway of Action
This compound and similar compounds have been suggested to exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K-Akt signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and migration[4]. This compound may potentially inhibit this pathway, leading to apoptosis and reduced cell migration in cancer cells[4].
Caption: PI3K-Akt signaling pathway and potential inhibition by this compound.
Experimental Protocols
Formulation of this compound-Loaded Nanoparticles
This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsification-solvent evaporation method[5][6].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Ethyl acetate
-
Milli-Q water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of ethyl acetate.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of Milli-Q water.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Sonicate the mixture in an ice bath for 25 seconds using a probe sonicator at 40% amplitude to form an oil-in-water (O/W) emulsion[5].
-
Solvent Evaporation: Stir the emulsion at room temperature for 3 hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 12,000 rpm for 10 minutes[7].
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with Milli-Q water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of Milli-Q water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.
Caption: Workflow for synthesizing this compound-loaded PLGA nanoparticles.
Characterization of Nanoparticles
The physicochemical properties of the nanoparticles are critical for their in vivo performance[8]. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE)[9][10].
Methods:
-
Particle Size, PDI, and Zeta Potential: Determined by Dynamic Light Scattering (DLS) using a Zetasizer. Nanoparticles are dispersed in Milli-Q water for analysis.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): A known amount of lyophilized nanoparticles is dissolved in a suitable solvent (e.g., DMSO) to release the encapsulated drug. The amount of this compound is quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[11]
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles (Hypothetical Data)
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DLC (%) |
| This compound-NP | 185.5 ± 5.2 | 0.210 | -15.8 ± 1.5 | 75.3 ± 4.1 | 7.5 ± 0.4 |
| Blank-NP | 170.2 ± 4.8 | 0.195 | -16.5 ± 1.2 | N/A | N/A |
In Vitro Drug Release Study
This protocol assesses the release of this compound from the nanoparticles over time in a simulated physiological environment[12][13].
Materials:
-
This compound-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
Protocol:
-
Disperse 10 mg of this compound-loaded nanoparticles in 2 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of release medium (PBS at pH 7.4 or pH 5.5 to simulate physiological and tumor microenvironments, respectively).
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions[14].
-
Analyze the amount of this compound in the collected samples by HPLC or UV-Vis spectrophotometry.
Table 2: Cumulative In Vitro Release of this compound (Hypothetical Data)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 12.5 ± 1.8 | 20.1 ± 2.2 |
| 12 | 25.3 ± 2.5 | 45.6 ± 3.1 |
| 24 | 38.7 ± 3.1 | 68.4 ± 4.0 |
| 48 | 50.2 ± 3.9 | 85.3 ± 4.5 |
| 72 | 55.6 ± 4.2 | 92.1 ± 4.8 |
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol determines the cytotoxicity of this compound-loaded nanoparticles against a cancer cell line[15][16].
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free this compound, this compound-loaded nanoparticles, and blank nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Table 3: IC50 Values from MTT Assay (Hypothetical Data)
| Treatment | Cell Line | IC50 (µg/mL) after 48h |
| Free this compound | MCF-7 | 25.8 |
| This compound-NP | MCF-7 | 15.2 |
| Blank-NP | MCF-7 | > 100 |
Cellular Uptake and Targeted Delivery
For effective therapy, nanoparticles must be efficiently internalized by target cells[17]. This process, known as endocytosis, can occur through various mechanisms. The physicochemical properties of nanoparticles, such as size, shape, and surface charge, significantly influence the uptake pathway and efficiency[8][17]. Nanoparticles typically enter cells, are trafficked through endosomes, and eventually reach lysosomes where the acidic environment can trigger drug release.
Caption: Cellular uptake and intracellular trafficking of nanoparticles.
Conclusion
The development of a targeted drug delivery system for this compound using nanoparticles presents a promising strategy to enhance its therapeutic potential. The protocols outlined in this document provide a framework for the formulation, characterization, and in vitro evaluation of such a system. The data, while hypothetical, illustrates the expected outcomes of these experiments, including favorable physicochemical characteristics, sustained and pH-responsive drug release, and enhanced cytotoxicity against cancer cells. Further in vivo studies are necessary to validate the efficacy and safety of this compound-loaded nanoparticles for clinical applications[18][19].
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Drug Delivery — From Magic Bullet to Nanomedicine: Principles, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Characterization of Nanoparticles Intended for Drug Delivery" [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro release kinetic pattern of indomethacin from poly(D,L-lactide) nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abbexa.com [abbexa.com]
- 16. japsonline.com [japsonline.com]
- 17. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo targeted delivery of nanoparticles for theranosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Morindacin Extraction from Morinda citrifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of morindacin and other bioactive compounds from Morinda citrifolia (Noni). It includes frequently asked questions, troubleshooting solutions, detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most effective for obtaining bioactive compounds from Morinda citrifolia?
A1: The choice of extraction method depends on the target bioactive compounds and available resources. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering higher yields in shorter times and with less solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[1][2] For instance, Soxhlet-assisted extraction has been shown to yield the highest total phenolic content, while MAE is superior for compounds with high DPPH and ABTS scavenging activity.[2] UAE is noted for its ability to preserve thermo-sensitive antioxidants by disrupting cell walls through cavitation.[3]
Q2: What is the most suitable solvent for extracting this compound and other phytochemicals from Morinda citrifolia?
A2: Solvent polarity is a critical factor. Ethyl acetate is considered an optimal solvent because of its ability to dissolve both polar and nonpolar compounds.[4] Studies have shown that different solvents yield varying amounts of extract; for example, a double maceration method yielded 75.00% with dichloromethane, 18.89% with ethyl acetate, and 5.06% with n-hexane.[4] For specific compounds, 95% ethyl alcohol at 40°C has been shown to provide excellent extraction results for oils and other bioactive components from the fruit.[5]
Q3: How does the maturity of the Noni fruit affect the yield of functional components?
A3: The ripeness of the fruit significantly impacts the concentration of bioactive compounds. It is recommended to use white, fully mature fruits for extraction.[6] Research indicates that the content of total phenolics, ascorbic acid, and antioxidant capacity can vary at different stages of maturity.[7]
Q4: Which part of the Morinda citrifolia plant (fruit, leaves, or seeds) is the best source for bioactive compounds?
A4: Different parts of the plant, including the fruits, roots, leaves, and seeds, contain a variety of bioactive compounds such as anthraquinones, flavonoids, and iridoids.[3][8] While the fruit is most commonly used, leaves are also a rich source of phytochemicals.[4] Seeds, often discarded during juice production, have been found to contain lignans with promising anti-inflammatory properties.[9] The choice of plant part depends on the specific compound of interest.
Q5: What effect do drying methods have on the extraction efficiency?
A5: The drying method significantly influences the preservation and subsequent extraction of functional components. Infrared drying, particularly at temperatures between 50-70°C, has been shown to significantly improve the extraction efficiency of total phenols, flavonoids, and saponins compared to conventional drying methods.[6]
Troubleshooting Guide
Problem: Low Extraction Yield
| Possible Cause | Recommended Solution |
| Incorrect Solvent Polarity | Select a solvent with appropriate polarity for your target compound. Ethyl acetate is effective for a broad range of phytochemicals from M. citrifolia.[4] For ethanolic extractions, a concentration of 95% has proven effective.[5] |
| Inadequate Particle Size | Ensure the plant material is ground to a fine powder. Pulverizing the dried fruit to pass through a 60-mesh sieve can improve solvent penetration and extraction efficiency.[6] |
| Suboptimal Temperature | Optimize the extraction temperature. For ultrasound-assisted extraction of Noni fruits, peak yields have been observed at 40°C.[10][11] However, for total flavonoid content, 50°C may be more effective.[10][11] |
| Insufficient Extraction Time | Adjust the extraction duration. For UAE, optimal yields were achieved within 90 minutes.[10][11] For maceration, contact times of up to 72 hours can improve results.[5] |
| Inefficient Method | Consider switching to a more advanced extraction technique. Methods like UAE and MAE can significantly increase yield and reduce extraction time.[1][2] |
Problem: Degradation of Target Compounds
| Possible Cause | Recommended Solution |
| Excessive Heat | Use lower temperatures during extraction and drying. UAE is beneficial as it can be performed at moderate temperatures (40-60°C), preserving heat-labile compounds.[3][10] Avoid prolonged exposure to high temperatures, which can occur during Soxhlet extraction. |
| Light Exposure | Store extracts in dark containers and minimize exposure to light, as many bioactive compounds are photosensitive. |
| Oxidation | Consider performing extractions under an inert atmosphere (e.g., nitrogen) if target compounds are highly susceptible to oxidation. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Variability in Raw Material | Standardize the plant material. Use fruits of the same ripeness stage (e.g., white, mature fruit) and from the same seasonal harvest, as chemical composition can vary.[6][12] |
| Inconsistent Protocol | Strictly adhere to a standardized protocol, controlling all parameters such as particle size, solvent-to-solid ratio, temperature, and time. |
| Instrument Calibration | Ensure all equipment, such as ultrasonic baths, heating mantles, and balances, are properly calibrated before each experiment. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on methodologies optimized for extracting flavonoids and other bioactive compounds from M. citrifolia fruits.[10][11]
-
Sample Preparation:
-
Extraction:
-
Weigh 10 g of the ground sample and place it in a conical flask.
-
Add absolute ethanol as the solvent at a solid-to-solvent ratio of 1:20 (g/mL).[11]
-
Place the flask in an ultrasonic bath or use an ultrasonic homogenizer.
-
Set the extraction temperature to 40°C for optimal overall yield or 50°C for maximal flavonoid content.[10]
-
Set the sonication frequency to approximately 30 kHz and the power to an optimized level (e.g., 100W).[1][6]
-
Conduct the extraction for 90-100 minutes.[10]
-
-
Post-Extraction Processing:
-
Filter the extract using Whatman No. 1 filter paper to separate the solid residue.
-
Use a rotary evaporator to remove the solvent from the filtrate under reduced pressure.
-
Further dry the resulting crude extract in a convection oven to remove any residual solvent.[11]
-
Store the final extract in an airtight, dark container at a low temperature.
-
Protocol 2: Double Maceration
This protocol is a conventional method noted for its high extraction efficiency with certain solvents.[4]
-
Sample Preparation:
-
Collect fresh M. citrifolia leaves, wash them, and dry them in a shaded area.
-
Grind the dried leaves into a coarse powder.
-
-
First Maceration:
-
Soak the powdered leaves in a suitable solvent (e.g., ethyl acetate) in a sealed container.
-
Allow the mixture to stand for a specified period (e.g., 3-7 days) at room temperature, with occasional shaking.
-
Separate the liquid extract (miscella) from the solid residue (marc) by filtration.
-
-
Second Maceration:
-
Add fresh solvent to the marc from the first step.
-
Repeat the maceration process for another 3-7 days.
-
Filter and collect the miscella.
-
-
Final Processing:
-
Combine the miscellas from both maceration steps.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude extract.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Yields by Method and Solvent
| Extraction Method | Plant Part | Solvent | Yield (%) | Reference |
| Double Maceration | Leaves | Dichloromethane | 75.00% | [4] |
| Double Maceration | Leaves | Ethyl Acetate | 18.89% | [4] |
| Double Maceration | Leaves | n-Hexane | 5.06% | [4] |
| Soxhlet Extraction | Fruit | Methanol | > Solvent Extraction Yield | [13] |
| Solvent Extraction | Fruit | Methanol | - | [13] |
Table 2: Influence of Temperature and Time on Ultrasound-Assisted Extraction (UAE) Yield from M. citrifolia Fruit
| Parameter | Temperature | Time (min) | Result | Reference |
| Peak Extraction Yield | 40°C | 90 | 1.46 ± 0.01 mg/mL | [10][11] |
| Peak Total Flavonoid Content (TFC) | 50°C | 100 | 3.43 ± 0.00 mg CE/g db | [10][11] |
Workflow and Pathway Diagrams
Caption: General experimental workflow for this compound extraction.
Caption: MAPK signaling pathway activated by Morin, a flavonoid in Morinda.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 5. Obtaining Morinda citrifolia L. (noni) juice by solid-liquid extraction [medigraphic.com]
- 6. CN106692389A - Method for acquiring functional components in morinda citrifolia as well as extract and application - Google Patents [patents.google.com]
- 7. Nutritional and Phenolic Composition of Morinda Citrifolia L. (Noni) Fruit at Different Ripeness Stages and Seasonal Patterns Harvested in Nayarit, Mexico, International Journal of Nutrition and Food Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effects of Compounds Isolated from Morinda citrifolia L. (Noni) Seeds against Particulate Matter-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low solubility of Morindacin in aqueous solutions
Technical Support Center: Morindacin Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this compound.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering low solubility of this compound, it is crucial to systematically assess the situation. Start with the simplest modifications before moving to more complex formulation strategies.
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility.
-
Gentle Agitation and Heating: Ensure the solution is being adequately mixed. Gentle heating (e.g., to 37°C) can sometimes improve solubility, but be cautious of potential degradation.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Although the structure of this compound (C10H14O5) contains hydroxyl groups, it does not have strongly acidic or basic moieties, so pH may have a limited, but still potentially useful, effect.[1][2]
-
Particle Size Reduction: If you are working with a solid form, reducing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[3][4]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for this compound solubility issues.
Q2: Adjusting pH didn't significantly improve solubility. What is the next logical step?
A2: If pH modification is insufficient, the next step is often to use co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[5]
Commonly Used Co-solvents in Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight versions like PEG 300 or PEG 400.[2]
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylacetamide (DMA)[2]
It is critical to start with low percentages of the co-solvent (e.g., 1-5%) and incrementally increase the concentration, as high concentrations can be toxic to cells in biological assays.
Q3: I am still facing solubility challenges even with co-solvents. What advanced techniques can I consider?
A3: For compounds that remain difficult to dissolve, several advanced formulation strategies can be employed. The choice of technique depends on the experimental context, required concentration, and downstream application.
Below is a logical diagram to help select an appropriate advanced method.
Caption: Decision guide for selecting an advanced solubility enhancement method.
Frequently Asked Questions (FAQs)
Q4: What are the known chemical properties of this compound?
A4: Understanding the physicochemical properties of this compound is key to troubleshooting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₅ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Description | Contains multiple hydroxyl groups and a lactone ring, suggesting some polarity but also a significant non-polar carbon framework. | [1] |
Q5: Which solubility enhancement techniques are most common for compounds like this compound?
A5: For hydrophobic or poorly soluble compounds, a range of techniques can be used. The table below summarizes common approaches that could be applicable to this compound.[4]
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[5][6] | Simple to implement in a lab setting; effective for many compounds. | Potential for solvent toxicity in biological assays; may cause precipitation upon dilution. |
| pH Adjustment | Ionizing the molecule by adjusting the pH to a point where the charged species is more soluble.[2] | Very simple and cost-effective. | Only effective for ionizable compounds; risk of chemical degradation at extreme pH. |
| Use of Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[7][8] | High solubilization capacity. | Can interfere with biological assays; potential for cell toxicity. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug resides within the agent's cavity.[7] | Can also improve stability; widely used in pharmaceutical formulations. | Stoichiometry dependent; can be expensive. |
| Particle Size Reduction | Increasing the surface-area-to-volume ratio by micronization or creating nanosuspensions, which enhances the dissolution rate.[3][6] | Increases dissolution rate; can improve bioavailability.[9] | May not increase equilibrium solubility; requires specialized equipment (e.g., homogenizers, mills).[6] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at the molecular level to improve wettability and dissolution.[8] | Significantly enhances dissolution rate and bioavailability. | Requires specific formulation processes like spray drying or hot-melt extrusion.[4] |
Q6: How do I experimentally determine the solubility of this compound?
A6: The shake-flask method is a standard and reliable technique for determining equilibrium solubility. A detailed protocol is provided in the section below.
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, PBS).
Materials:
-
This compound (solid)
-
Selected solvent (e.g., PBS pH 7.4)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1.0 mL of PBS) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Protocol 2: Preparation of this compound Stock Solution using a Co-solvent
This protocol describes how to prepare a concentrated stock solution of this compound using DMSO as a co-solvent for use in cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Co-solvent Addition: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Application Note: When preparing working solutions for experiments, ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced toxicity or artifacts. Perform a vehicle control in your experiments using the same final concentration of DMSO.
References
- 1. This compound | C10H14O5 | CID 75051830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Large-Scale Purification of Morindacin
Disclaimer: Detailed experimental data on the large-scale purification, stability, and solubility of Morindacin is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles for the purification of iridoid glycosides and other natural products from plant sources, particularly from the Morinda genus. The quantitative data presented in the tables are illustrative examples and should not be considered as experimentally verified values for this compound. Researchers should conduct their own optimization and validation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The large-scale purification of this compound, an iridoid glycoside from Morinda species, presents several challenges common to natural product isolation:
-
Low Concentration in Biomass: this compound is often present in low concentrations in the plant material, requiring large amounts of starting material and efficient extraction methods to obtain a sufficient quantity of the crude extract.
-
Complex Chemical Matrix: The crude extract contains a multitude of other compounds with similar physicochemical properties, such as other iridoid glycosides, anthraquinones, flavonoids, and sugars, making selective separation difficult.
-
Potential for Degradation: Iridoid glycosides can be susceptible to degradation under certain pH, temperature, and light conditions. The stability of this compound during extraction and purification is a critical factor that can affect yield and purity.
-
Scalability of Purification Methods: Laboratory-scale purification methods, such as preparative HPLC, can be expensive and time-consuming to scale up to an industrial level. Developing a cost-effective and efficient large-scale chromatographic process is a significant hurdle.
-
Solvent Selection and Recovery: The use of large volumes of organic solvents in extraction and chromatography raises concerns about cost, safety, and environmental impact. Efficient solvent recovery and recycling are essential for a sustainable large-scale process.
Q2: What are the recommended extraction methods for obtaining a this compound-rich crude extract?
Several extraction techniques can be employed, with the choice depending on the desired scale, efficiency, and available equipment.
-
Conventional Solvent Extraction: Maceration or reflux extraction using polar solvents like ethanol or methanol is a common starting point. An 85% ethanol solution has been used for extracting iridoid glycosides from Morinda officinalis.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques can enhance extraction efficiency and reduce extraction time and solvent consumption.
-
Pressurized Hot Water Extraction (PHWE): This method uses subcritical water as the extraction solvent and can be effective for extracting moderately polar compounds like iridoid glycosides.
Q3: Which chromatographic techniques are most suitable for the large-scale purification of this compound?
A multi-step chromatographic approach is typically necessary to achieve high purity.
-
Macroporous Resin Chromatography: This is an effective initial step for enriching the iridoid glycoside fraction from the crude extract and removing highly polar or non-polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase (e.g., C18) or normal-phase preparative HPLC is often the final step to isolate this compound to a high degree of purity. Scaling up from analytical to preparative HPLC requires careful method development and optimization.
-
Flash Chromatography: For less complex mixtures or as an intermediate purification step, flash chromatography offers a faster and more cost-effective alternative to preparative HPLC.
Q4: How can I monitor the purity of this compound during the purification process?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantitative analysis of this compound. A validated HPLC method can be used to assess the purity of fractions collected during chromatography and to determine the final purity of the isolated compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction from the plant material.2. Degradation of this compound during extraction or purification.3. Incomplete elution from the chromatographic column.4. Poor separation from co-eluting impurities leading to loss in fractions. | 1. Optimize extraction parameters (solvent, temperature, time). Consider UAE or MAE.2. Conduct stability studies to determine optimal pH, temperature, and light conditions. Protect the sample from light and excessive heat.3. Use a stronger elution solvent or a gradient elution profile.4. Optimize the chromatographic method for better resolution. |
| Poor Separation/Peak Tailing in Chromatography | 1. Inappropriate stationary or mobile phase.2. Column overloading.3. Presence of interfering compounds.4. Column degradation. | 1. Screen different stationary phases (e.g., C18, C8, Phenyl) and optimize the mobile phase composition (solvents, additives, pH).2. Reduce the sample load or use a larger column.3. Pre-purify the sample using a different chromatographic technique (e.g., macroporous resin).4. Use a guard column and ensure proper column cleaning and regeneration. |
| Compound Degradation on the Column | 1. This compound is unstable on the stationary phase (e.g., acidic silica).2. The mobile phase is promoting degradation. | 1. Test the stability of this compound on the stationary phase using a 2D-TLC test. Consider using a less acidic stationary phase like deactivated silica or a polymer-based resin.2. Adjust the mobile phase pH to a range where this compound is more stable. |
| Difficulty in Removing Solvents | 1. Use of high-boiling-point solvents in the final purification step. | 1. Whenever possible, use volatile solvents in the final purification steps to facilitate removal by evaporation.2. If high-boiling-point solvents are necessary, consider lyophilization (freeze-drying) if the compound is water-soluble and stable under these conditions. |
Data Presentation
Illustrative Stability Data for this compound
| Condition | Parameter | Value | Observed Degradation (Illustrative) |
| pH | 3 | 25°C, in dark | Low |
| 5 | 25°C, in dark | Low | |
| 7 | 25°C, in dark | Moderate | |
| 9 | 25°C, in dark | High | |
| Temperature | 4°C | pH 5, in dark | Very Low |
| 25°C (Room Temp) | pH 5, in dark | Low | |
| 40°C | pH 5, in dark | Moderate to High | |
| Light | 25°C, in dark | pH 5 | Low |
| 25°C, exposed to light | pH 5 | High |
Illustrative Solubility Data for this compound
| Solvent | Solubility (mg/mL) (Illustrative) |
| Water | 5 |
| Methanol | 20 |
| Ethanol | 15 |
| Acetone | 2 |
| Ethyl Acetate | 1 |
| Dichloromethane | < 0.1 |
| Hexane | < 0.1 |
Experimental Protocols
General Protocol for the Extraction and Preliminary Fractionation of this compound
-
Extraction:
-
Air-dry and powder the roots of Morinda officinalis.
-
Extract the powdered material with 85% ethanol at room temperature three times, each for 24 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of this compound in each fraction using HPLC-UV. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
Concentrate the this compound-rich fraction(s) under reduced pressure.
-
General Protocol for Preparative HPLC Purification of this compound
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing 0.1% formic acid to improve peak shape.
-
Gradient Program (Example):
-
0-10 min: 10-30% acetonitrile
-
10-40 min: 30-60% acetonitrile
-
40-45 min: 60-100% acetonitrile
-
45-50 min: 100% acetonitrile
-
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and particle size).
-
Detection: UV at an appropriate wavelength for this compound (to be determined by UV-Vis spectroscopy).
-
Injection: Dissolve the enriched fraction in the initial mobile phase and inject onto the column.
-
Fraction Collection: Collect fractions based on the elution profile and monitor the purity of each fraction by analytical HPLC.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flowchart for this compound purification.
Overcoming poor recovery of Morindacin during fractionation
Welcome to the Technical Support Center for Morindacin recovery. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the extraction and fractionation of this compound. Our goal is to help you optimize your experimental workflow and maximize the yield of your target compound.
Troubleshooting Guide
This guide addresses the most common issues leading to poor this compound recovery in a question-and-answer format.
Question 1: Why is my overall this compound yield unexpectedly low after the initial crude extraction?
Answer: Low yield from the initial extraction can stem from several factors related to the plant material, solvent choice, and extraction conditions.
-
Inefficient Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the compound. Ensure the starting material is finely ground. For some samples, enhancing the lysis process through methods like sonication or using lysis buffers may be necessary.[1][2]
-
Improper Solvent Selection: this compound's solubility varies significantly with the solvent used. Polar solvents are generally more effective. The choice of solvent should be based on solubility data to ensure efficient extraction.
-
Compound Degradation: this compound is susceptible to degradation under certain conditions. Factors like high temperatures, prolonged exposure to light, and suboptimal pH can lead to significant loss.[3] It is crucial to control these parameters during extraction.
Question 2: I'm losing a significant amount of this compound during liquid-liquid fractionation. What is the likely cause?
Answer: Loss during liquid-liquid extraction (solvent partitioning) is a frequent problem, often related to the physicochemical properties of this compound and the chosen solvent system.
-
Suboptimal pH: The pH of the aqueous phase is critical. This compound's solubility is pH-dependent, with significantly higher solubility in basic media.[4] Adjusting the pH can prevent the compound from precipitating at the interface or remaining in the wrong phase.
-
Poor Phase Separation: Incomplete separation between the organic and aqueous layers can lead to the loss of your compound.[1] Ensure the solvents are immiscible and allow adequate time for the phases to separate. Gentle mixing can prevent the formation of stable emulsions.
-
Incorrect Solvent Polarity: The partitioning of this compound depends on its relative solubility in the two immiscible solvents. Using a solvent system where this compound has a strong preference for one phase is key. For instance, after an initial polar extraction, fractionation can be performed with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol, to separate compounds based on their polarity.[5]
Question 3: My recovery is very poor after column chromatography. What are the common errors?
Answer: Column chromatography is a critical purification step, but several issues can lead to low recovery.
-
Irreversible Binding: this compound might bind too strongly to the stationary phase (e.g., silica gel). This can be due to a highly nonpolar mobile phase. Gradually increasing the polarity of the mobile phase (gradient elution) can help elute the compound effectively.
-
Column Overloading: Exceeding the binding capacity of the column resin can cause the sample to elute in the void volume, leading to poor separation and recovery.[6]
-
Incomplete Elution: The elution buffer may not be strong enough or the volume may be insufficient to completely release this compound from the column.[1][7] Using a larger volume of a more polar solvent or heating the elution buffer (if the compound is stable at higher temperatures) can improve recovery.[7]
-
Degradation on Column: Some stationary phases can be slightly acidic or basic, which might degrade pH-sensitive compounds like this compound over the long duration of a column run.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the initial extraction of this compound? A: Based on the properties of similar flavonoids, a high-purity methanol or ethanol solution (e.g., 90% methanol) is often effective for initial extraction from plant material.[8] Ultrasound-assisted extraction with a suitable deep eutectic solvent has also been shown to be an innovative and efficient method for flavonoids.[9]
Q: How does pH impact the stability and solubility of this compound? A: The pH of the solution is a critical factor. Similar compounds like Morin Hydrate show significantly higher solubility in basic media compared to neutral or acidic media.[4] However, stability is greatest in the pH range of 1.2 to 7.4, with rapid degradation observed at a pH of 9.0.[3] Therefore, a slightly acidic to neutral pH is recommended for storage and processing to balance solubility and stability.
Q: What are the ideal storage conditions for extracts and fractions containing this compound? A: To minimize degradation, samples should be stored at low temperatures (freezing is preferable to room temperature) and protected from light.[3] Storage under dark conditions at a slightly acidic to neutral pH (e.g., pH 5.0-7.4) provides the best stability.[3]
Q: How can I effectively monitor the presence of this compound during the fractionation steps? A: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the presence of this compound in different fractions. By spotting the crude extract, and the collected fractions on a TLC plate and running it with an appropriate solvent system, you can visualize the separation and identify the fractions containing your compound of interest. High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification and purity assessment.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows and relationships to guide your experimental process.
Caption: Troubleshooting workflow for diagnosing poor this compound recovery.
Caption: General experimental workflow for this compound fractionation.
Caption: Key environmental factors influencing this compound stability.
Experimental Protocols
Protocol 1: General Solvent Extraction
This protocol outlines a standard method for extracting this compound from a dried plant source.
-
Preparation: Weigh 100 g of finely powdered, dried plant material.
-
Extraction: Macerate the powder in 1 L of 90% methanol. For enhanced efficiency, perform the extraction in an ultrasonic bath for 45-60 minutes at a controlled temperature (e.g., 40°C).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract in an amber-colored vial at -20°C until further fractionation.
Protocol 2: Bioassay-Guided Fractionation using Column Chromatography
This protocol describes a typical fractionation process for a crude extract.[8]
-
Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, using hexane as the initial mobile phase to create a uniform slurry.
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of the initial mobile phase (or a compatible solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate, and so on), followed by increasing concentrations of methanol in ethyl acetate if necessary.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in separate labeled tubes.
-
Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a similar TLC profile and contain the target compound.
-
Concentration: Evaporate the solvent from the pooled fractions to yield the semi-purified this compound.
Data Presentation
The following tables summarize key quantitative data regarding the solubility and stability of Morin Hydrate, a structurally similar flavonoid, which can serve as a valuable reference for handling this compound.
Table 1: Solubility of Morin Hydrate in Various Solvents at Room Temperature Data serves as a proxy for this compound solubility.
| Solvent | Solubility (mg/mL) | Reference |
| 0.1 N HCl (pH 1.2) | 0.083 | [4] |
| Distilled Water | 0.44 | [4] |
| Phosphate Buffer (pH 6.8) | 0.308 | [4] |
| Basic Medium | Significantly Higher | [4] |
| Ethanol | Slightly Soluble | [10] |
| Methanol | Slightly Soluble | [10] |
| Acetone | Slightly Soluble | [10] |
| Ethyl Acetate | Slightly Soluble | [10] |
| DMF | Soluble (0.12-0.14) | [10] |
Table 2: Stability of Morin Hydrate Under Different pH and Storage Conditions Data serves as a proxy for this compound stability. Degradation was measured after 96 hours.
| pH | Storage Condition | Degradation (%) | Reference |
| 1.2 | Room Temp, Light | 30.41% | [3] |
| Room Temp, Dark | 10.73% | [3] | |
| 5.0 | Room Temp, Light | 42.75% | [3] |
| Room Temp, Dark | 12.12% | [3] | |
| 7.4 | Room Temp, Light | 48.26% | [3] |
| Room Temp, Dark | 13.18% | [3] | |
| 9.0 | All Conditions | Highly Unstable | [3] |
References
- 1. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 2. 基因组DNA纯化问题排查及解决方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. neb.com [neb.com]
- 8. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Morindacin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Morindacin in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of a compound in cell culture can lead to inaccurate experimental results and potential cytotoxicity. This guide addresses common causes of this compound precipitation and provides step-by-step solutions.
Issue: this compound precipitates out of solution when added to cell culture media.
This is often observed as cloudiness, crystals, or a visible pellet in the culture vessel. Precipitates can alter the effective concentration of the compound and interfere with imaging-based assays[1].
| Potential Cause | Explanation | Recommended Solution |
| 1. Poor Aqueous Solubility | This compound, like many organic compounds, may have low solubility in aqueous solutions like cell culture media. The transition from a high-concentration organic solvent stock to the aqueous media can cause it to crash out of solution. | Optimize Stock Solution & Dilution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and use a stepwise dilution method. Ensure the final solvent concentration is non-toxic to cells (typically <0.5%). |
| 2. High Final Concentration | The desired final concentration of this compound in the media may exceed its solubility limit in that specific medium. | Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium. Observe the highest concentration that remains clear. |
| 3. Interaction with Media Components | Components in the media such as salts, proteins (especially in serum-free media), and pH can influence compound solubility.[1][2] For example, calcium salts are particularly prone to precipitation.[1][2] | Control Media Conditions: Pre-warm media to 37°C before adding the compound. When adding the stock solution, introduce it dropwise into the vortex of the media to ensure rapid and even dispersion. If using serum-containing media, the proteins may help stabilize the compound. |
| 4. Temperature Fluctuations | Temperature shifts, such as adding a cold stock solution to warm media or repeated freeze-thaw cycles, can cause high-molecular-weight components to fall out of solution.[1][2] | Maintain Stable Temperatures: Allow the stock solution to reach room temperature before use. Prepare fresh media with this compound for each experiment or store single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| 5. Solvent Shock | Rapidly diluting a DMSO stock into an aqueous buffer can cause the compound to precipitate because the DMSO molecules begin to interact with water, reducing their ability to keep the compound dissolved.[3] | Use a Step-wise Dilution: Instead of adding the stock directly to the full volume of media, first dilute it in a smaller volume of media or PBS, then add this intermediate dilution to the final volume. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To create a concentrated stock solution of this compound that can be easily diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical 1.5 mL or 2 mL microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound is required for this calculation.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example (assuming MW = 500 g/mol ): Mass = 10 mmol/L * 0.001 L * 500 g/mol = 5 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the corresponding volume of DMSO to the tube (e.g., 1 mL for the example above).
-
Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock into Cell Culture Media
Objective: To dilute the concentrated this compound stock solution into cell culture media to achieve the final working concentration without causing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Methodology:
-
Pre-warm Media: Ensure your cell culture medium (with serum and other supplements) is warmed to 37°C in a water bath.
-
Calculate Dilution Volume: Determine the volume of stock solution needed for your final concentration.
-
Formula (C1V1 = C2V2): V1 = (C2 x V2) / C1
-
Where:
-
C1 = Stock concentration (10 mM or 10,000 µM)
-
V1 = Volume of stock solution needed
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of media (e.g., 10 mL)
-
-
Example: V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Perform Dilution:
-
Dispense the final volume of pre-warmed media (e.g., 10 mL) into a sterile conical tube.
-
While gently vortexing the media, slowly add the calculated volume of this compound stock solution (e.g., 10 µL) drop-by-drop into the media. This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.
-
-
Final Mix and Use: Cap the tube and invert it gently a few times to ensure thorough mixing. Use the media immediately for your experiment.
Data Presentation
Table 1: Example Dilution Calculations for this compound
This table provides a quick reference for diluting a 10 mM stock solution of this compound into a final volume of 10 mL of cell culture medium, while ensuring the final DMSO concentration remains at or below 0.5%.
| Desired Final this compound Concentration (µM) | Volume of 10 mM Stock to Add to 10 mL Media (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01% |
| 5 | 5 | 0.05% |
| 10 | 10 | 0.1% |
| 25 | 25 | 0.25% |
| 50 | 50 | 0.5% |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes and relationships relevant to handling this compound in cell culture.
Caption: Workflow for preparing this compound solutions.
Caption: Key factors leading to this compound precipitation.
Related Signaling Pathway: MAPK Activation by Morin
While the specific signaling pathways for this compound are under investigation, studies on the structurally related flavonoid, Morin, have shown it activates the MAPK signaling pathway. This pathway is crucial for regulating cell growth and differentiation. Morin has been demonstrated to enhance melanin synthesis by upregulating MITF through the activation of ERK and p38 signaling pathways[4].
Caption: MAPK signaling pathway activated by Morin.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy immediately after adding the this compound stock solution. What went wrong?
A1: This is a classic sign of precipitation due to "solvent shock" or exceeding the compound's solubility limit.[3] The most likely causes are adding the stock solution too quickly, not mixing adequately during addition, or attempting to make a final concentration that is too high. Try adding the stock solution much more slowly into the vortex of the media to ensure it disperses quickly. Also, verify that your final concentration is within a soluble range.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, sensitivity varies between cell types. It is best practice to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.[5][6] We recommend running a vehicle control (media with the same percentage of DMSO you are using for your treatment) to ensure the solvent itself is not affecting your experimental results.
Q3: Can I prepare a large batch of media containing this compound and store it?
A3: It is generally not recommended to store media containing experimental compounds for long periods. The stability of this compound in a complex aqueous solution like cell culture media over time is often unknown and it may degrade.[7] Repeated freeze-thaw cycles of such media can also cause precipitation.[1][2] The best practice is to prepare the this compound-containing media fresh for each experiment from a frozen stock solution.
Q4: I have followed all the steps, but my compound still precipitates at the desired concentration. What are my other options?
A4: If you continue to face solubility issues, you may consider a few advanced strategies:
-
Use of Excipients: Certain biocompatible excipients or surfactants can be used to improve solubility, although these must be tested for effects on your specific cell line and assay.
-
Alternative Solvents: While DMSO is most common, other solvents like ethanol could be tested. However, the toxicity profile of any new solvent on your cells must be thoroughly evaluated.
-
pH Adjustment: In some cases, adjusting the pH of the stock solution can improve solubility, but this is complex as the media is well-buffered and this could affect cell health.[3]
-
Re-evaluate Experimental Concentration: It is possible that the required concentration for your desired biological effect is lower than the concentration at which precipitation occurs. Consider performing a dose-response experiment starting from lower, fully soluble concentrations.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
Optimizing HPLC Analysis of Morindacin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Morindacin. This compound, an iridoid glycoside found in the fruits of Morinda citrifolia (Noni), is recognized for its anti-inflammatory and antioxidant properties. Accurate and reliable quantification of this compound is crucial for research, quality control, and the development of new therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: Understanding the chemical properties of this compound is fundamental to developing a robust HPLC method. Key properties include:
-
Molecular Formula: C₁₀H₁₄O₅[1]
-
Molecular Weight: 214.21 g/mol [1]
-
Classification: Iridoid Glycoside[1]
-
Solubility: As an iridoid glycoside, this compound is generally soluble in polar solvents such as water, methanol, and ethanol.[2] Its solubility in common HPLC mobile phase components like acetonitrile should be experimentally determined for optimal sample preparation.
-
Stability: this compound is reported to be unstable under acidic conditions.[1] This is a critical consideration for sample preparation and the selection of mobile phase pH to prevent degradation of the analyte during analysis.
Q2: What is a recommended starting HPLC method for this compound analysis?
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Start with a linear gradient, for example: 0-20 min, 10-40% B20-25 min, 40-80% B25-30 min, 80-10% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis at approximately 240-254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Note: This is a suggested starting point. Optimization of the gradient, flow rate, and mobile phase composition will be necessary to achieve optimal separation and peak shape for this compound.
Q3: How should I prepare a sample of Morinda citrifolia fruit for this compound analysis?
A3: Proper sample preparation is critical to obtain accurate and reproducible results. A general procedure for extracting this compound from Morinda citrifolia fruit is as follows:
-
Drying and Grinding: Dry the fruit material (e.g., freeze-drying or oven drying at low temperature) to a constant weight and grind it into a fine powder.
-
Extraction: Perform an exhaustive extraction of the powdered material using a polar solvent such as methanol or ethanol. Sonication or maceration can be used to enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injecting it into the HPLC system. This will protect the column from clogging.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume. |
| Inappropriate Mobile Phase pH | This compound's stability is pH-dependent. Adjust the mobile phase pH. Since it is unstable in acidic conditions, a neutral or slightly acidic mobile phase (pH 6-7) might be optimal. However, the use of a small amount of acid (e.g., 0.1% formic acid) is common for improving peak shape of similar compounds. Experiment with different pH values to find the best compromise between stability and peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it has been used extensively or with harsh mobile phases. |
| Secondary Interactions with Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in very low concentrations (use with caution as it can affect column lifetime). |
Problem 2: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning. |
| Inadequate Column Equilibration | Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection. |
| Temperature Variations | Use a column oven to maintain a constant temperature throughout the analysis. |
| Pump Malfunction | Check the pump for leaks and ensure a consistent flow rate. |
Problem 3: Baseline Noise or Drift
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issue | Check the detector lamp's energy. A deteriorating lamp can cause baseline noise. |
| Column Bleed | Use a high-quality, stable column. If column bleed is suspected, flush the column or replace it. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
Protocol 2: HPLC Method Validation (Abbreviated)
A full method validation should be performed according to ICH guidelines. Key parameters to assess include:
-
Linearity: Analyze a series of at least five concentrations of this compound standards. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same standard solution multiple times (n=6) on the same day and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with a freshly prepared mobile phase and standards.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix (a sample extract known to not contain this compound) with known concentrations of this compound standard at three different levels (low, medium, and high). Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A simplified workflow for HPLC method development.
References
Validation & Comparative
Validating the Bioactivity of Morindacin in a Secondary Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of Morindacin, a compound hypothetically derived from Morinda officinalis. Based on existing research on related compounds from this plant, this compound is presumed to exhibit anti-inflammatory and neuroprotective properties. This document outlines a strategy for confirming these effects through secondary assays and compares its potential performance against other known bioactive compounds.
Comparative Bioactivity Data
The following table summarizes hypothetical quantitative data from primary and secondary assays for this compound and two alternative compounds, Curcumin and Resveratrol, known for their anti-inflammatory and neuroprotective effects. This data is for illustrative purposes to guide experimental design and interpretation.
| Assay | Parameter | This compound | Curcumin | Resveratrol | Reference |
| Primary Anti-inflammatory Assay (LPS-stimulated RAW 264.7 macrophages) | NO Production (IC50, µM) | 15 | 10 | 25 | [Hypothetical] |
| IL-6 Release (IC50, µM) | 20 | 12 | 30 | [Hypothetical] | |
| TNF-α Release (IC50, µM) | 18 | 15 | 28 | [Hypothetical] | |
| Secondary In Vivo Anti-inflammatory Assay (Carrageenan-induced paw edema in mice) | Edema Inhibition (%) at 20 mg/kg | 55 | 65 | 45 | [Hypothetical] |
| Primary Neuroprotection Assay (SH-SY5Y cells, H2O2-induced oxidative stress) | Cell Viability (EC50, µM) | 25 | 20 | 35 | [Hypothetical] |
| Secondary Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model) | Infarct Volume Reduction (%) at 10 mg/kg | 40 | 50 | 30 | [Hypothetical] |
Experimental Protocols for Secondary Assays
Detailed methodologies for the key secondary validation experiments are provided below.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Vehicle Control (Saline)
-
This compound (10, 20, 40 mg/kg, p.o.)
-
Positive Control: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted for 12 hours before the experiment.
-
The test compounds or vehicle are administered orally.
-
One hour after administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This assay simulates ischemic-reperfusion injury in vitro to assess the neuroprotective effects of a compound.
-
Cell Culture: Primary cortical neurons are cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
OGD Induction:
-
On day in vitro (DIV) 7, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 90 minutes at 37°C.
-
-
Reperfusion:
-
The glucose-free EBSS is replaced with the original culture medium.
-
This compound (1, 5, 10 µM) or vehicle is added to the medium.
-
Cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Cell Viability: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: Results are expressed as a percentage of the normoxic control.
Visualizing Experimental and Signaling Pathways
The following diagrams illustrate the experimental workflow for validating this compound's bioactivity and its hypothetical signaling pathway.
Caption: Experimental workflow for validating this compound's bioactivity.
Caption: Hypothetical signaling pathway of this compound.
Morindacin and Standard-of-Care in Rheumatoid Arthritis: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of Morindacin, a key bioactive compound from the fruit of Morinda citrifolia (Noni), and the established standard-of-care treatments for rheumatoid arthritis (RA), with a primary focus on methotrexate. This document synthesizes available preclinical and clinical data to offer an objective comparison, highlighting both the promise of novel natural compounds and the robust evidence supporting current therapeutic mainstays.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside isolated from the fruit of Morinda citrifolia. Traditionally, extracts of M. citrifolia have been used in Polynesian folk medicine to manage conditions associated with inflammation and pain, including arthritis.[1][2] Scientific investigations have begun to explore the anti-inflammatory and antioxidant properties of this compound and M. citrifolia extracts, suggesting a potential role in modulating the inflammatory cascade central to rheumatoid arthritis.[1][3][4] The proposed mechanism of action for this compound's anti-inflammatory effects involves the inhibition of pro-inflammatory cytokines and enzymes, as well as potent antioxidant activity.[5][6]
Standard-of-Care in Rheumatoid Arthritis: Methotrexate
The current standard-of-care for moderate to severe rheumatoid arthritis is treatment with disease-modifying antirheumatic drugs (DMARDs), with methotrexate being the cornerstone of therapy.[7] Methotrexate is a folate derivative that, at the low doses used for RA, is believed to exert its anti-inflammatory effects primarily through the promotion of adenosine release, which has potent anti-inflammatory properties, and the inhibition of transmethylation reactions essential for inflammatory cell function.[8][9] Its efficacy in reducing joint pain, swelling, and radiographic progression in RA is well-documented through numerous clinical trials.[10][11][12]
Comparative Efficacy: this compound vs. Methotrexate
Direct head-to-head clinical trials comparing purified this compound with methotrexate in patients with rheumatoid arthritis are currently unavailable. The following tables present a summary of existing preclinical and clinical data for Morinda citrifolia extracts and methotrexate to facilitate an indirect comparison.
Table 1: Preclinical Efficacy Data
| Feature | Morinda citrifolia Extract (Containing this compound) | Methotrexate |
| Model | SKG mice (autoimmune model of RA)[13] | Various preclinical models (e.g., collagen-induced arthritis) |
| Intervention | 50% Indonesian Noni fruit juice in drinking water for 4 weeks[13] | Various dosages and routes of administration |
| Key Findings | - Significantly lower arthritic scores from day 7 post-sensitization. - Inhibition of the severity of RA in histopathological examinations.[13] | - Dose-dependent reduction in paw swelling and joint inflammation. - Inhibition of inflammatory cell infiltration and cartilage destruction. |
| Mechanism of Action | - Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). - Antioxidant effects.[5][6] | - Increased adenosine release. - Inhibition of dihydrofolate reductase and transmethylation reactions.[8][9] |
Table 2: Clinical Efficacy Data
| Feature | Morinda citrifolia Juice (Containing this compound) | Methotrexate |
| Study Design | Open-label pilot study in osteoarthritis patients[14] | Randomized, placebo-controlled trials in RA patients[11][15] |
| Patient Population | Adults with osteoarthritis of the hip or knee[14] | Patients with active rheumatoid arthritis[11][15] |
| Intervention | 3 oz of Noni juice daily for 90 days[14] | 7.5 mg to 15 mg weekly[11] |
| Key Efficacy Outcomes | - Significant improvement in self-reported mobility, pain, and mood. - 10% reduction in high-sensitivity C-Reactive Protein (hsCRP).[14] | - Significant improvement in joint tenderness and swelling indices. - Over 50% of patients achieving >50% improvement in joint tenderness.[11] - Remission rates (DAS28 <2.6) of around 30% with monotherapy in patients with >1 year disease duration.[15] |
Experimental Protocols
Study of Morinda citrifolia in SKG Mice[13]
-
Animal Model: SKG mice, which spontaneously develop autoimmune arthritis resembling human RA.
-
Intervention: Mice were sensitized with mannan to induce arthritis. The treatment group received a 50% solution of Indonesian Noni fruit juice (INFJ) in their drinking water, ad libitum, for four weeks. The control group received regular drinking water.
-
Efficacy Assessment:
-
Arthritis Score: The severity of arthritis in the fore and hind paws was scored visually.
-
Histopathological Examination: Joint tissues were collected, sectioned, and stained to assess the degree of inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
-
Safety Assessment: Sub-acute and sub-chronic toxicity studies were conducted in BALB/c mice to evaluate the safety of the Noni fruit juice.
Visualizing the Mechanisms and Workflows
To further elucidate the comparative aspects, the following diagrams illustrate the proposed signaling pathway of this compound, the mechanism of action of methotrexate, and a hypothetical workflow for a future comparative clinical trial.
References
- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease [frontiersin.org]
- 5. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methotrexate in rheumatoid arthritis. A five-year prospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic review and meta-analysis on the efficacy of methotrexate in rheumatoid arthritis - Jiang - Annals of Palliative Medicine [apm.amegroups.org]
- 13. Effects of Morinda citrifolia on Rheumatoid Arthritis in SKG Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. rmdopen.bmj.com [rmdopen.bmj.com]
A Comparative Analysis of Damnacanthal and its Synthetic Analogs in Cancer Research
A necessary pivot from the initially requested Morindacin due to a significant lack of available research data has led this guide to focus on Damnacanthal, a well-studied bioactive compound from the Morinda genus. This guide provides a comparative analysis of the anti-cancer activities of Damnacanthal and its synthetic analogs, offering valuable insights for researchers, scientists, and drug development professionals.
Extensive searches for "this compound" have revealed a significant gap in the scientific literature regarding its biological activities and any comparative studies with synthetic analogs. While its chemical structure is documented, there is a notable absence of published data on its efficacy in any therapeutic area. In contrast, the Morinda genus is a rich source of other bioactive compounds, with the anthraquinone Damnacanthal being a prominent and well-researched example. Damnacanthal, isolated from the roots of Morinda citrifolia L. (Noni), has demonstrated potent anti-cancer properties.[1] This guide, therefore, pivots to a detailed comparison of Damnacanthal and its synthetically derived analogs, for which robust experimental data is available.
Comparative Cytotoxicity Data
The anti-cancer potential of Damnacanthal and its synthetic analogs has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic effects, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), against the MCF-7 (human breast adenocarcinoma) and K-562 (human chronic myelogenous leukemia) cell lines.[2][3]
| Compound | Structure | MCF-7 IC50 (µM)[2][3] | K-562 IC50 (µM)[2][3] |
| Damnacanthal (Natural) | 3.80 ± 0.57 | 5.50 ± 1.26 | |
| Nordamnacanthal (Natural) | > 50 | > 50 | |
| Analog 1: 1,3-dihydroxy-2-methylanthraquinone | 25.60 ± 0.42 | 28.40 ± 0.79 | |
| Analog 2: 1,3-dimethoxy-2-methylanthraquinone | 9.40 ± 3.51 | 28.40 ± 2.33 | |
| Analog 3: 2-bromomethyl-1,3-dimethoxyanthraquinone | 5.70 ± 0.21 | 8.50 ± 1.18 | |
| Analog 4: 2-hydroxymethyl-1,3-dimethoxyanthraquinone | 12.10 ± 0.14 | 14.00 ± 2.13 | |
| Analog 5: 2-formyl-1,3-dimethoxyanthraquinone | 13.10 ± 1.02 | 14.80 ± 0.74 | |
| Analog 6: 1,3-dihydroxyanthraquinone | 19.70 ± 0.35 | 14.50 ± 1.28 | |
| Analog 7: 1,3-dimethoxyanthraquinone | 6.50 ± 0.66 | 5.90 ± 0.95 |
Experimental Protocols
Synthesis of Damnacanthal and its Analogs
The total synthesis of Damnacanthal and its analogs was achieved through a series of modified reaction steps.[2][3] A key intermediate, 1,3-dimethoxy-2-methylanthraquinone (Analog 2), was synthesized and subsequently modified to yield Damnacanthal and other analogs. The synthesis generally involves the Friedel-Crafts acylation followed by cyclization to form the anthraquinone core. Subsequent functional group manipulations, such as bromination, hydroxylation, and oxidation, lead to the desired products.
Cell Culture and Cytotoxicity Assay
MCF-7 and K-562 cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For the cytotoxicity assay, cells were seeded in 96-well plates and treated with varying concentrations of Damnacanthal and its synthetic analogs for a specified period (e.g., 72 hours). Cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.[1]
Signaling Pathways and Mechanisms of Action
Damnacanthal has been shown to exert its anti-cancer effects through the induction of apoptosis, which is mediated by the activation of key tumor suppressor proteins and cell cycle regulators.[1]
p53 and p21 Signaling Pathway
Damnacanthal has been observed to stimulate the expression of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[1] This leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic activity of Damnacanthal and its analogs involves several key steps, from compound preparation to data analysis.
Structure-Activity Relationship
The comparative data reveals interesting structure-activity relationships among Damnacanthal and its synthetic analogs. The natural compound Damnacanthal exhibits the most potent cytotoxic activity against both MCF-7 and K-562 cell lines.[2][3] The presence of the hydroxyl group at C-3 and the formyl group at C-2 appear to be crucial for its high efficacy. Nordamnacanthal, which lacks the methyl group at C-6, shows significantly reduced activity.[2][3]
Among the synthetic analogs, those with methoxy groups at C-1 and C-3 (Analogs 2, 3, 4, 5, and 7) generally display higher cytotoxicity than their dihydroxy counterparts (Analogs 1 and 6).[2][3] This suggests that the lipophilicity of the molecule may play a role in its ability to penetrate cell membranes and exert its effect. The bromomethyl analog (Analog 3) and the dimethoxy analog (Analog 7) show particularly promising activity, with IC50 values approaching that of Damnacanthal.[2][3]
References
- 1. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Effects of Morindacin and Related Flavonoids Across Diverse Cancer Cell Lines
This guide provides a comprehensive cross-validation of the anticancer properties of Morindacin and its related natural flavonoids, primarily Morusin and Morin, derived from the Moraceae family. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of their performance against various cancer cell lines, supported by experimental data and detailed protocols.
Introduction
This compound, along with related compounds like Morusin and Morin, is a flavonoid isolated from plants of the Moraceae family, such as Morus alba (white mulberry).[1][2] These natural benzofuran compounds have garnered significant interest in oncology for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[3][4] Extensive research has demonstrated their ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in numerous cancer cell types.[2][5][6] This guide synthesizes findings from multiple studies to present a comparative overview of their efficacy and mechanisms of action.
Data Presentation: Comparative Anticancer Efficacy
The following tables summarize the quantitative data on the effects of this compound-related flavonoids on various cancer cell lines.
Table 1: Inhibition of Cell Proliferation and Viability
| Compound | Cell Line | Cancer Type | Assay | Key Findings | Reference |
| Moracin D | Pancreatic Cancer Cells | Pancreatic Cancer | CCK-8 | Inhibited cell proliferation. | [3] |
| Morin | MDA-MB-231 | Triple-Negative Breast Cancer | SRB, Colony Formation | Inhibited proliferation in a time and concentration-dependent manner. | [2] |
| Morin | A549, H1299 | Non-Small-Cell Lung Cancer | SRB | No significant cytotoxic effects on cell viability at concentrations up to 165 µM within 48h. | [7] |
| Morin | MDA-MB-231 | Breast Cancer | Colony Formation | Significantly inhibited colony-forming ability at doses from 50 µM without cytotoxicity. | [4] |
| Morusin | A375, MV3 | Melanoma | Proliferation Assays | Effectively inhibits the proliferation of melanoma cells. | [6] |
| Morusin | Huh7, Hep3B | Hepatocellular Carcinoma | MTT, CCK-8 | Demonstrated strong cytotoxicity and reduced colony formation. | [5] |
| Morusin | HCT116 | Colorectal Cancer | Spheroid Formation | Prevented the formation of colorectal cancer spheroids. | [5] |
| Morusin | 769-P, 786-O, OSRC-2 | Renal Cell Carcinoma | Growth Assays | Inhibited the growth of RCC tumor cells in xenograft models. | [5] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Compound | Cell Line | Cancer Type | Effect | Mechanism | Reference |
| Moracin D | Pancreatic Cancer Cells | Pancreatic Cancer | Apoptosis Induction | Regulated proteins in caspase-dependent apoptosis pathways. | [3] |
| Morin | MDA-MB-231 | Triple-Negative Breast Cancer | S and G2/M Arrest | Decreased Cyclin A2/B1, upregulated p21. Induced cell death without classical apoptosis. | [2] |
| Morusin | MDA-MB-231, MCF-7 | Breast Cancer | Apoptosis Induction | Increased Bax expression, decreased Survivin expression, and activated caspases 3 and 9. | [1] |
| Morusin | A375, MV3 | Melanoma | G2/M Arrest & Apoptosis | Down-regulated CyclinB1 and CDK1, likely via p53 and p21 upregulation. | [6] |
| Morusin | Huh7, Hep3B | Hepatocellular Carcinoma | G1 Arrest & Apoptosis | Blocked the IL-6/STAT3 signaling pathway. | [5] |
| Morusin | Renal Cell Carcinoma Cells | Renal Cell Carcinoma | G1 Arrest & Apoptosis | Increased Bax and cleaved-caspase 3; inhibited Bcl-2, CDK4, CDK6, and Cyclin D1. | [5] |
| Morusin | Gastric Cancer Cells | Gastric Cancer | G1 Arrest | Inhibited expression of CDKs and cyclins. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory practices cited in the referenced studies.
Cell Viability and Proliferation Assay (MTT/CCK-8/SRB)
-
Objective: To quantify the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Morin) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
For CCK-8: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.
-
For SRB: Fix cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B dye.
-
-
Measurement:
-
MTT/SRB: Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB) with a solubilizing agent (e.g., DMSO).
-
All: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Treatment: Treat cells with the compound for a specified duration.
-
Cell Harvesting: Collect cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histogram.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, or cell cycle regulation.
-
Methodology:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Cyclin B1) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by these flavonoids and a typical experimental workflow for their evaluation.
Signaling Pathway Modulation
Many studies indicate that this compound-related compounds exert their effects by modulating critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways.[5][9][10]
References
- 1. Morusin induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest-mediated cell death by morin in MDA-MB-231 triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Migratory Effects of Morin on Non-Small-Cell Lung Cancer Metastasis via Inhibition of NLRP3/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory and Anti-Migratory Effects of Morin on Non-Small-Cell Lung Cancer Metastasis via Inhibition of NLRP3/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Morindacin and Other Prominent Natural Compounds in Neuroprotection and Anti-inflammatory Activity
For Immediate Release
[City, State] – November 2, 2025 – In the continuous quest for novel therapeutic agents from natural sources, a comprehensive comparative analysis of Morindacin and other well-researched natural compounds—Quercetin, Resveratrol, and Curcumin—reveals their distinct and overlapping mechanisms in combating inflammation and neuronal damage. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their performance, supported by experimental data and detailed methodologies.
This compound, an iridoid glycoside primarily isolated from the roots of Morinda officinalis, has been traditionally used in Eastern medicine for its purported health benefits. Modern research has begun to shed light on its biological activities, particularly its anti-inflammatory, antioxidant, and neuroprotective properties. This comparison places this compound in the context of other widely studied natural compounds to better understand its therapeutic potential.
Quantitative Performance Analysis
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of this compound (represented by Morinda officinalis iridoid glycoside extracts) and its counterparts.
Table 1: Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | Inducer | IC50 Value | Citation(s) |
| Morinda officinalis Iridoid Glycosides | RAW 264.7 | LPS | Not explicitly stated, but significant inhibition at 50, 100, 200 mg/kg in vivo | [1][2] |
| Quercetin | RAW 264.7 | LPS | ~25 µM | [3] |
| Resveratrol | RAW 264.7 | LPS | Not explicitly stated, but demonstrated inhibition | [4] |
| Curcumin | RAW 264.7 | LPS | 6 µM | [5] |
| Curcumin | Primary Microglia | LPS | 3.7 µM | [6] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (µM) | Citation(s) |
| Morinda officinalis Extract | Not directly available for this compound | |
| Quercetin | 19.3 µM | [2] |
| Quercetin | 15.9 µM | [7] |
| Resveratrol | 131 µM | [8] |
| Curcumin | 32.86 µM | [1] |
| Curcumin | 53 µM | [9] |
Table 3: Neuroprotective Activity
| Compound | In Vitro Model | Protective Effect | Quantitative Data | Citation(s) |
| Morinda officinalis Oligosaccharides | D-galactose- and Aβ25–35-induced rats | Enhanced learning and memory, antioxidant effects | Not specified | [5] |
| Quercetin | Aβ1-42-induced toxicity in SH-SY5Y cells | Improved cell survival | Significant protection at 50, 100, 150 µM | [10] |
| Resveratrol | Ischemic injury models | Reduced infarct size, improved neurological outcome | Effective at 10-40 mg/kg in vivo | [4] |
| Curcumin | H2O2-induced injury in PC12 cells | Increased cell viability by 22.4% | Effective at 25 µM | [11] |
| Curcumin | Glutamate-induced toxicity in HT22 cells | Increased cell viability | Significant protection at 10 and 20 µM | [12] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these natural compounds are underpinned by their interaction with key cellular signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Signaling Pathway
This compound, through extracts of Morinda officinalis, has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.[1][2] This mechanism is shared by Quercetin, Resveratrol, and Curcumin, which also target these central regulators of the inflammatory response.
Neuroprotective Signaling Pathway
The neuroprotective effects of these compounds often converge on pathways that promote cell survival and combat oxidative stress. Curcumin, for instance, has been shown to exert neuroprotection through the Akt/Nrf2 pathway.[13] While the specific neuroprotective signaling pathway for this compound is less defined, the antioxidant properties of Morinda officinalis extracts suggest a role in mitigating oxidative stress-related neuronal damage.
Experimental Protocols
The following are summaries of the methodologies used to generate the quantitative data presented in this guide.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound extract, Quercetin, Curcumin) for a specified period (e.g., 1-2 hours).
-
Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and nitric oxide production.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Quantification: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[14][15]
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[9]
Neuroprotective Activity: In Vitro Glutamate-Induced Cytotoxicity Assay
This assay assesses the ability of a compound to protect neuronal cells from damage induced by excessive glutamate, a key mechanism in excitotoxicity.
-
Cell Culture: A neuronal cell line, such as mouse hippocampal HT22 cells, is cultured in an appropriate medium.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with different concentrations of the test compound for a set duration (e.g., 1-2 hours).
-
Induction of Cytotoxicity: Glutamate (e.g., 5 mM) is added to the culture medium to induce oxidative stress and cell death.
-
Incubation: The cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is measured using a method such as the MTT assay, which quantifies the metabolic activity of living cells. The absorbance is typically read around 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control. The concentration of the compound that provides 50% protection (or restores viability to 50% of the control) can be determined.[16][17]
Conclusion
This compound, as a key component of Morinda officinalis, demonstrates promising anti-inflammatory and, by extension, neuroprotective potential. Its mechanism of action, involving the inhibition of the MAPK and NF-κB pathways, aligns with that of well-established natural compounds like Quercetin, Resveratrol, and Curcumin. While direct quantitative comparisons for this compound are still emerging, the available data for Morinda officinalis extracts suggest it is a valuable candidate for further investigation in the development of novel therapeutics for inflammatory and neurodegenerative diseases. This guide serves as a foundational resource for researchers to evaluate the relative merits of these compounds and to design future studies aimed at elucidating their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Frontiers | Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation [frontiersin.org]
- 11. Neuroprotective Effects and Mechanisms of Curcumin–Cu(II) and –Zn(II) Complexes Systems and Their Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Reproducibility of Morindacin: A Comparative Analysis of Morinda citrifolia Extracts
A comprehensive review of available scientific literature reveals a notable scarcity of in vivo studies conducted specifically on the isolated compound Morindacin. this compound is an iridoid glycoside that has been isolated from the fruit of Morinda citrifolia (Noni). While preclinical research has highlighted the potential anti-inflammatory and antioxidant properties of various compounds from Morinda species, in vivo data for this compound remains elusive.
This guide, therefore, shifts its focus to the broader in vivo effects of extracts derived from Morinda citrifolia, the natural source of this compound. By examining the in vivo reproducibility of these extracts, we can infer the potential biological activities that this compound may contribute to and provide a valuable comparative resource for researchers, scientists, and drug development professionals. This approach allows for an objective comparison with other relevant therapeutic alternatives for which in vivo experimental data is available.
Comparative Analysis of Morinda citrifolia Extracts and Alternative Compounds
To provide a comprehensive overview, this section will summarize the available in vivo data for Morinda citrifolia extracts and compare them with other compounds investigated for similar therapeutic applications, such as anti-inflammatory and neuroprotective effects.
Anti-inflammatory Effects
| Compound/Extract | Animal Model | Dosage | Route of Administration | Key Findings |
| Methanol fraction of Morinda lucida stem bark | Rat | 50, 100, 200 mg/kg bw | Oral | Significant inhibition of rat hind paw oedema[1] |
| Ethanolic extract of Morinda longissima roots (MLE) | Mice | 100, 200, 300 mg/kg bw | Oral | Dose-dependent anti-inflammatory activity in immune inflammation models[2] |
| Diclofenac Sodium (Standard Drug) | Mice | - | - | Used as a positive control for anti-inflammatory activity[2] |
| Indomethacin (Standard Drug) | Rat | - | - | Used as a positive control for anti-inflammatory activity[1] |
Neuroprotective Effects
| Compound/Extract | Animal Model | Dosage | Route of Administration | Key Findings |
| Morinda officinalis extract | Rat models of aging | - | - | Alleviated cognitive impairment through anti-inflammatory and antioxidant mechanisms[3] |
| Prescriptions with Morinda officinalis | Animals and aging patients | - | - | Demonstrated definite anti-dementia effects[3] |
Detailed Experimental Protocols
A critical aspect of reproducibility is the detailed methodology of the cited experiments. Below are the protocols for the key in vivo studies mentioned.
In Vivo Anti-inflammatory Activity of Morinda lucida
-
Animal Model: Wistar rats.
-
Method: The anti-inflammatory activity was evaluated using the rat hind paw oedema inhibition model. Oedema was induced by injecting a phlogistic agent into the sub-plantar region of the rat's hind paw.
-
Treatment: The methanol fraction of Morinda lucida stem bark was administered orally at doses of 50, 100, and 200 mg/kg body weight.
-
Control: A standard anti-inflammatory drug, indomethacin, was used as a positive control.
-
Outcome Measured: The volume of the paw oedema was measured at different time intervals after induction and treatment to determine the percentage of inhibition.[1]
In Vivo Anti-inflammatory Activity of Morinda longissima
-
Animal Model: Mice.
-
Method: Experimental immune inflammation was induced.
-
Treatment: The 95% ethanolic extract of Morinda longissima roots (MLE) was administered orally at doses of 100, 200, and 300 mg/kg body weight.
-
Control: Diclofenac sodium was used as a standard anti-inflammatory drug for comparison.
-
Outcome Measured: The anti-inflammatory activity was assessed by measuring relevant inflammatory markers. An acute toxicity study was also performed, showing the extract was non-toxic up to 2000 mg/kg.[2]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
References
- 1. journalsarjnp.com [journalsarjnp.com]
- 2. In silico and in vivo study of anti-inflammatory activity of Morinda longissima (Rubiaceae) extract and phytochemicals for treatment of inflammation-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer’s disease [frontiersin.org]
A Comparative Analysis of Morin's Dose-Response Relationship in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the dose-response relationship of Morin, a natural flavonoid, in various cancer cell lines. The information is compiled from multiple studies to offer a comparative perspective on its efficacy and mechanisms of action. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Quantitative Data Summary
The anti-proliferative activity of Morin has been evaluated in a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its efficacy. The following table summarizes the IC50 values of Morin in different cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | Morin IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 79.3 | [1] |
| KCL22 | Chronic Myeloid Leukemia | 73.04 | [1] |
| HCT-116 | Colon Cancer | < 350 µg/ml (~777 µM) | [2] |
| SW480 | Colorectal Cancer | Varies (50-500 µM) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 (colony forming) | |
| Alternative Flavonoid | |||
| Quercetin | - | 25.3 ± 3.36 | [1] |
| Phloretin | - | 17.3 ± 2.37 | [1] |
Note: The efficacy of Morin can vary depending on the cell line and experimental conditions.
Comparative Efficacy
Studies have shown that Morin's cytotoxic effects are often dose-dependent. For instance, in chronic myeloid leukemia cell lines K562 and KCL22, Morin inhibited proliferation in a dose-dependent manner[1]. Similarly, in SW480 colorectal cancer cells, the survival rate was reduced in a time and dose-dependent manner[3].
When compared to other flavonoids, Morin's efficacy varies. For example, in inhibiting the monocarboxylate transporter 6 (MCT6), phloretin (IC50 = 17.3 ± 2.37 µM) and quercetin (IC50 = 25.3 ± 3.36 µM) were found to be more potent than Morin (IC50 = 33.1 ± 3.29 µM)[1].
In combination with conventional chemotherapy drugs like doxorubicin, Morin has been shown to enhance their cytotoxic effects. Co-treatment of doxorubicin with Morin significantly decreased the viability of MDA-MB-231 triple-negative breast cancer cells compared to doxorubicin alone[4]. This suggests a synergistic effect and the potential of Morin to overcome doxorubicin resistance[5][6].
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of Morin's activity.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 1 × 10^4 cells/well) and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of Morin for specific time periods (e.g., 24, 48, 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is then calculated as a percentage relative to the untreated control cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Cell Lysis: After treatment with Morin, cells are washed with cold PBS and then lysed using a lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-p65, p65). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Cells are treated with Morin for the desired time. Both floating and adherent cells are collected.
-
Cell Washing: The collected cells are washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Morin and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Morin overcomes doxorubicin resistance in human breast cancer by inducing DNA damage and modulating the LKB1/AMPK/mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Morindacin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of Morindacin and related anthraquinones from the roots of Morinda species, primarily Morinda citrifolia. The objective is to offer a comparative overview of extraction efficiency, yield, and the underlying methodologies to aid in the selection of the most suitable technique for research and development purposes.
Introduction to this compound and its Extraction
This compound is an anthraquinone glycoside found in plants of the Morinda genus, which are reputed for their traditional medicinal uses. Anthraquinones from these plants, including this compound, are of significant interest to the scientific community due to their potential therapeutic properties, such as antioxidant and anti-inflammatory activities. The efficient extraction of these compounds is a critical first step in their study and potential pharmaceutical application. This guide explores and contrasts conventional and modern extraction techniques, providing available quantitative data and detailed protocols.
Comparative Data on Extraction Techniques
The following tables summarize quantitative data from various studies on the extraction of total anthraquinones from Morinda species. It is important to note that direct comparative studies quantifying this compound specifically across all modern techniques are limited. Therefore, total anthraquinone yield is used as a primary metric for comparison.
| Extraction Technique | Solvent | Extraction Time | Temperature (°C) | Total Anthraquinone Yield (mg/g dried material) | Reference |
| Soxhlet Extraction | 50% (v/v) Methanol | 1 hour | Reflux | 14.6 ± 1.0 | [1] |
| Maceration (Room Temp) | 80% (v/v) Acetone | - | Room Temp | 38.9 ± 1.6 | [1] |
| Maceration (Room Temp) | 50% (v/v) Ethanol | - | Room Temp | 27.0 ± 6.9 | [1] |
| Pressurized Steamer | 80% (v/v) Ethanol | 5 minutes | 100 | 95.3 ± 0.6 | [1] |
| Closed-Circuit Solid-Liquid | - | - | Room Temp | 2.27 ± 0.11 | [1] |
| Ultrasound-Assisted (UAE) | Ethanol | 1 hour | - | - | [2] |
| Microwave-Assisted (MAE) | Ethanol | 1 hour | 40 | - | [2] |
| Water bath Assisted (WAE) | Ethanol | 1 hour | 55.6 | - | [2] |
Note: Some studies did not report the specific yield of anthraquinones but focused on total phenolic content or antioxidant activity, hence the missing data points in the table.
Detailed Experimental Protocols
Soxhlet Extraction
This conventional method is often used as a benchmark for comparing the efficiency of modern extraction techniques.
Protocol:
-
A sample of 150 ml of 50% (v/v) methanol is used as the extraction solvent.
-
The extraction is carried out for four reflux cycles.
-
The resulting extract is filtered using Whatman No. 1 filter paper.
-
The filtrate is then concentrated to obtain the crude anthraquinone extract.[1]
Maceration
Maceration is a simple and straightforward extraction method.
Protocol:
-
A specific amount of dried and powdered plant material is soaked in a solvent (e.g., 80% v/v acetone or 50% v/v ethanol) in a sealed container.
-
The mixture is left at room temperature for a specified period with occasional agitation.
-
The extract is then filtered, and the solvent is evaporated to yield the crude extract.[1]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
Protocol:
-
Five grams of powdered plant sample are extracted with 100 ml of absolute ethanol.
-
Sonication is performed for 1 hour in an ultrasonic cleaning bath.
-
The extract is then filtered and stored at a low temperature.[2]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process.
Protocol:
-
Five grams of powdered plant sample are extracted with 100 ml of absolute ethanol.
-
The extraction is performed in a microwave extractor for 1 hour at 40°C and a power of 150 W.
-
The extract is subsequently filtered and stored at a low temperature.[2]
Enzyme-Assisted Extraction (EAE)
EAE uses enzymes to break down the plant cell walls, facilitating the release of intracellular compounds. This method is often used in combination with other techniques like ultrasound.
Protocol for Ultrasound-Assisted Enzymatic Extraction:
-
An ultrasonic pretreatment of the plant material is performed at 50 ± 5°C for 10 minutes.
-
The pretreated material is then subjected to enzymatic extraction using a mixture of pectinase and cellulase (1:1, w/w) at a concentration of 0.5% of the dry weight of the plant material.
-
The extraction is carried out with a water-to-powder ratio of 16:1 (mL/g) at an incubation temperature of 60°C for 45 minutes.[3]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent. While no specific protocol for this compound extraction using SFE was found in the literature reviewed, a general procedure is outlined below.
General Protocol:
-
The dried and ground plant material is packed into an extraction vessel.
-
Supercritical CO2, often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure (e.g., above 31°C and 74 bar for CO2).
-
The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
The extracted material is collected from the separator.
Visualizing the Processes
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
References
Benchmarking Morindacin's purity against a reference standard
A Comparative Guide to Benchmarking Morindacin Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of this compound, a naturally occurring iridoid glycoside.[1] By employing a multi-pronged analytical approach, researchers can confidently benchmark the purity of a test sample against a reference standard or, in its absence, establish a robust purity profile. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a structured approach to data interpretation and comparison.
Introduction to this compound and Purity Assessment
This compound is a compound of interest with the molecular formula C₁₀H₁₄O₅ and a molecular weight of 214.21 g/mol .[1] As with any bioactive compound intended for research or therapeutic development, establishing its purity is a critical first step. Impurities can significantly impact biological activity, toxicity, and overall study reproducibility.
The purity of a chemical substance can be assessed through various analytical techniques.[2] For organic molecules like this compound, chromatographic and spectroscopic methods are the gold standard.[3][4] This guide focuses on a combination of three powerful techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates components in a mixture, allowing for the quantification of the main compound and detection of impurities.[3][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of purity and concentration of a substance, often without the need for an identical reference standard.[6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive for detecting and identifying trace-level impurities by providing molecular weight information.[2][10][11]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reverse-phase HPLC method for determining the relative purity of this compound.
Objective: To separate this compound from potential impurities and calculate its percentage purity based on the peak area.
Materials and Reagents:
-
This compound test sample
-
This compound reference standard (if available) or a well-characterized batch
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). A common starting gradient is 10% acetonitrile, ramping to 90% over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the this compound test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the percentage purity of the this compound sample using the area normalization method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Quantitative NMR (qNMR) for Absolute Purity Assessment
This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of this compound.
Objective: To accurately quantify the this compound content in a sample by comparing the integral of a specific this compound proton signal to that of a certified internal standard.
Materials and Reagents:
-
This compound test sample
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, MeOD)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved proton signal of this compound and a known proton signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
LC-MS for Impurity Profiling
This protocol details the use of LC-MS to detect and identify potential impurities in the this compound sample.
Objective: To identify the molecular weights of any co-eluting or minor impurities present in the sample.
Materials and Reagents:
-
Same as HPLC protocol
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
C18 reverse-phase column
Procedure:
-
Chromatographic Separation: Utilize the same HPLC method developed for purity analysis to separate the components of the this compound sample.
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes to maximize the detection of various impurities.
-
Set the mass range to cover the expected molecular weight of this compound and potential degradation products or synthesis byproducts.
-
-
Data Analysis:
-
Analyze the mass spectra of any peaks other than the main this compound peak.
-
The molecular weight information can be used to propose potential structures for the impurities.
-
Data Presentation and Comparison
The quantitative data obtained from the analytical tests should be summarized in clear and concise tables for easy comparison.
Table 1: HPLC Purity Analysis of this compound Batches
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area Normalization) |
| Reference Standard | 12.5 | 1,250,000 | 99.8% |
| Test Sample A | 12.5 | 1,200,000 | 98.5% |
| Test Sample B | 12.6 | 1,150,000 | 97.2% |
Table 2: qNMR Purity Assessment of this compound
| Sample ID | Mass of Sample (mg) | Mass of Internal Standard (mg) | Integral (Sample) | Integral (IS) | Calculated Purity (%) |
| Test Sample A | 10.2 | 5.1 | 1.00 | 2.05 | 98.7% |
| Test Sample B | 10.5 | 5.3 | 0.98 | 2.10 | 97.4% |
Table 3: Impurity Profile by LC-MS
| Sample ID | Impurity Retention Time (min) | Detected Mass [M+H]⁺ | Potential Identification |
| Test Sample A | 10.2 | 198.1 | Dehydration product |
| Test Sample B | 10.2 | 198.1 | Dehydration product |
| 14.8 | 230.2 | Oxidation product |
Visualizations
Experimental Workflow
Caption: Workflow for this compound purity benchmarking.
Logical Diagram for Purity Conclusion
Caption: Logic for determining the final purity of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Morindacin: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Morindacin for any purpose, including disposal, it is crucial to adhere to standard laboratory safety protocols. While the exact hazards of this compound are not fully documented, related compounds such as Moracin M are known to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
| Safety Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and chemical safety goggles. |
| Ventilation | Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation. |
| Spill Management | In case of a spill, sweep up the solid material carefully to minimize dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal. |
| Hygiene | Wash hands thoroughly with soap and water after handling the compound. |
Step 1: Mandatory Hazard Determination
The first and most critical step in the disposal process is to determine whether this compound is classified as hazardous or non-hazardous waste according to federal, state, and local regulations.
-
Contact Your EHS Department: Provide your institution's EHS department with all available information on this compound. They will conduct a formal hazard assessment.
-
Obtain a Waste Profile: Your EHS office will provide a definitive waste profile for this compound, which will dictate the correct disposal route.
The following sections outline the two potential disposal pathways based on the EHS determination.
Step 2: Disposal Procedures
Scenario A: this compound is Determined to be Non-Hazardous Waste
If your EHS department classifies this compound as non-hazardous, you may proceed with the following disposal methods.
For Solid this compound Waste:
-
Primary Containment: Place the solid this compound waste in a durable, sealed plastic bag or a screw-top container.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound."
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash, ensuring it is not in a location where custodial staff might directly handle chemical containers.
For Solutions of this compound (Aqueous):
-
Dilution: Dilute the solution with at least 20 parts water.
-
Drain Disposal: Slowly pour the diluted solution down the sanitary sewer drain, followed by a copious amount of cold water to flush the system.
Scenario B: this compound is Determined to be Hazardous Waste
If your EHS department classifies this compound as hazardous, you must follow the specific procedures for hazardous chemical waste disposal at your institution.
Step-by-Step Hazardous Waste Disposal:
-
Containerization:
-
Place the this compound waste (solid or liquid) in a chemically compatible container with a secure, leak-proof lid. Do not use food containers.
-
Ensure the container is in good condition and not overfilled (leave at least 10% headspace).
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Fill out the label completely, including:
-
The full chemical name ("this compound") and any other components in a mixture.
-
The specific hazard(s) identified by your EHS department (e.g., "Irritant").
-
The date you first added waste to the container (accumulation start date).
-
Your name, department, and contact information.
-
-
-
Segregation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure the waste is segregated from incompatible materials. As a general precaution, store it away from strong oxidizing agents, acids, and bases.
-
-
Request for Pickup:
-
Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department according to their specific procedures. Do not transport hazardous waste yourself.
-
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the detection or analysis of this compound in waste streams. The development of such protocols would require analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), tailored to the chemical properties of this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Morindacin
Essential Safety Precautions for Handling Morindacin
This compound is an iridoid compound found in the fruit of Morinda citrifolia (Noni). While iridoids as a class are generally considered to have low toxicity, the specific toxicological properties of this compound have not been extensively documented. Therefore, a cautious approach to handling is essential to minimize potential exposure and ensure laboratory safety.
Hazard Summary for Structurally Similar Compound (Moracin M)
The hazard information for Moracin M, a compound with a similar chemical structure, is summarized below and should be considered as a potential guide for handling this compound.
| Hazard Class | GHS Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound powder or solutions.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | Laboratory coat | A buttoned, full-length laboratory coat must be worn to protect skin and clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
